molecular formula C8H7N3O2S B2559770 6-Methyl-4-nitro-1,3-benzothiazol-2-amine CAS No. 257282-90-9

6-Methyl-4-nitro-1,3-benzothiazol-2-amine

Cat. No.: B2559770
CAS No.: 257282-90-9
M. Wt: 209.22
InChI Key: RCBABQGURHXXTH-UHFFFAOYSA-N
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Description

6-Methyl-4-nitro-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C8H7N3O2S and its molecular weight is 209.22. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-4-nitro-1,3-benzothiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-4-nitro-1,3-benzothiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-4-nitro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c1-4-2-5(11(12)13)7-6(3-4)14-8(9)10-7/h2-3H,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBABQGURHXXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Nitro-Benzothiazole Pharmacophore: Mechanisms, Synthesis, and Therapeutic Liabilities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzothiazole scaffold represents a privileged structure in medicinal chemistry, but the introduction of a nitro group (


)—particularly at the C-6 position—transforms it from a passive intercalator into a reactive "warhead." This guide analyzes the biological potential of nitro-substituted benzothiazoles, moving beyond simple phenotypic screening to the molecular mechanisms of action.[1][2]

While these compounds exhibit potent anti-tubercular and anticancer activities, they present a dichotomy: the same bioreductive mechanism that drives their efficacy also drives their genotoxic liabilities. This document details the synthesis, the DprE1 suicide-inhibition mechanism, and the critical toxicology screens required for development.

The Pharmacophore: Electronic & Structural Causality

The biological activity of nitro-benzothiazoles is governed by the electron-withdrawing nature of the nitro group (Hammett


). This creates two critical effects:
  • Acidity Modulation: It increases the acidity of the amine at C-2 (in 2-amino derivatives), facilitating hydrogen bond donor capability in the active site.

  • Bioreductive Activation: The nitro group serves as a prodrug moiety. In hypoxic environments (solid tumors) or specific bacterial environments (mycobacteria), type I/II nitroreductases reduce the

    
     to a hydroxylamine (
    
    
    
    ) or nitroso (
    
    
    ) species.
Critical Structural Alert

Position Matters: The 6-nitro isomer typically displays superior antimicrobial activity compared to the 5- or 7-nitro isomers. This is attributed to the para-conjugation with the thiazole nitrogen, stabilizing the radical anion intermediate formed during single-electron transfer (SET) events.

Antitubercular Dominance: The DprE1 Mechanism

The most distinct high-value target for nitro-benzothiazoles is DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase), an essential enzyme for Mycobacterium tuberculosis cell wall synthesis.[3][4]

Unlike competitive inhibitors, nitro-benzothiazoles often act as suicide inhibitors . The compound enters the active site, is reduced by the FAD cofactor to a nitroso intermediate, and subsequently forms a covalent semimercaptal bond with the critical Cys387 residue. This irreversibly locks the enzyme.

Mechanism of Action Visualization

The following diagram illustrates the "Suicide Inhibition" pathway validated in M. tuberculosis.

DprE1_Mechanism Prodrug Nitro-Benzothiazole (Prodrug) Entry Cell Entry (Passive/Efflux) Prodrug->Entry Complex DprE1 Active Site (Non-covalent) Entry->Complex Binding Reduction FAD -> FADH2 (Bioreduction) Complex->Reduction Enzymatic Activation Intermediate Nitroso-Intermediate (Electrophile) Reduction->Intermediate 2e- Reduction Adduct Covalent Adduct (Cys387-Ligand) Intermediate->Adduct Nucleophilic Attack Death Cell Wall Lysis (Bactericidal) Adduct->Death Inactivation

Figure 1: The bioreductive activation pathway of nitro-benzothiazoles targeting DprE1 Cys387.[5]

Anticancer & Antimicrobial Spectrum

Beyond TB, these derivatives show activity against solid tumors and gram-negative bacteria. The mechanism here often involves intercalation into DNA (planar tricyclic systems) or inhibition of topoisomerases.

Comparative Biological Activity Data

The following data aggregates potency ranges for 2-amino-6-nitrobenzothiazole derivatives (specifically Schiff bases and amides) against key cell lines.

Target ClassCell Line / StrainActivity MetricPotency RangeMechanism Note
Antitubercular M. tuberculosis (H37Rv)MIC0.05 – 1.5 µg/mLDprE1 covalent inhibition (bioreductive)
Anticancer MCF-7 (Breast)IC500.5 – 15 µMApoptosis induction; DNA intercalation
Anticancer HepG2 (Liver)IC502.0 – 25 µMROS generation; Mitochondrial dysfunction
Antibacterial P. aeruginosaMIC12.5 – 50 µg/mLMembrane disruption; Gyrase inhibition
Antibacterial S. aureus (MRSA)MIC4.0 – 32 µg/mLBacteriostatic at lower conc.

Technical Insight: Schiff bases derived from 2-amino-6-nitrobenzothiazole often outperform the parent amine due to increased lipophilicity (LogP), facilitating membrane permeation before hydrolysis releases the active pharmacophore.

Synthesis & Experimental Protocols

To ensure reproducibility, we utilize the oxidative cyclization of thioureas (Hugerschoff-like reaction). This is superior to direct nitration of benzothiazole, which yields difficult-to-separate isomer mixtures.

Protocol: Synthesis of 2-Amino-6-Nitrobenzothiazole

Reaction Principle: Electrophilic attack of bromine on the thiourea sulfur, followed by ring closure onto the activated phenyl ring.

Reagents:

  • p-Nitroaniline (1.0 eq)

  • Ammonium thiocyanate (NH4SCN) (2.0 eq)

  • Glacial Acetic Acid (Solvent)

  • Bromine (

    
    ) in Acetic Acid (1.0 eq)[6]
    

Step-by-Step Methodology:

  • Thiourea Formation: Dissolve p-nitroaniline in glacial acetic acid. Add NH4SCN and heat to 80°C for 2 hours. Monitor TLC for the disappearance of aniline.

  • Cyclization: Cool the mixture to <10°C. Add the bromine solution dropwise over 30 minutes. Control: Temperature must not exceed 10°C to prevent over-bromination.

  • Workup: Stir for 2 hours at RT. Pour the slurry into crushed ice/water. Neutralize with ammonium hydroxide to pH 8.

  • Purification: Filter the yellow precipitate. Recrystallize from ethanol/DMF (9:1).

  • Validation: Melting point should be 248–250°C. IR must show

    
     stretches at ~1520/1340 cm⁻¹.
    
Synthetic Workflow Diagram

Synthesis_Flow Start p-Nitroaniline Step1 Reaction with NH4SCN (Glacial AcOH, 80°C) Start->Step1 Inter Intermediate: 4-Nitrophenylthiourea Step1->Inter Step2 Oxidative Cyclization (Br2/AcOH, <10°C) Inter->Step2 Product 2-Amino-6-Nitrobenzothiazole (Precipitate) Step2->Product Purify Recrystallization (Ethanol/DMF) Product->Purify

Figure 2: Optimized synthetic route via oxidative cyclization of thioureas.

Toxicology & Metabolic Liabilities (The "Nitro" Problem)

While potent, nitro-benzothiazoles face high attrition in drug development due to mutagenicity.

The Ames Liability

The nitro group is a structural alert. In the Ames test (Salmonella typhimurium strains TA98/TA100), nitro-benzothiazoles often test positive.

  • Cause: Bacterial nitroreductases convert

    
     to 
    
    
    
    .
  • Result: The hydroxylamine can be O-acetylated, forming a nitrenium ion that intercalates and alkylates DNA (guanine residues).

Mitigation Strategy

To validate a lead candidate, you must perform a Mammalian Cell Micronucleus Test alongside the Ames test. If the Ames is positive but the mammalian test is negative (due to differences in nitroreductase expression), the compound may still be viable (e.g., Metronidazole is mutagenic in bacteria but safe in humans).

References

  • Mechanisms of Nitroaromatic Bioactivation & Toxicity Source: SciELO / Journal of Medicinal Chemistry Context: Comprehensive review of nitro group bioreduction, toxicity, and therapeutic applications.[7][8][9]

  • DprE1 Inhibition by Nitro-Benzothiazinones and Benzothiazoles Source: Antimicrobial Agents and Chemotherapy (ASM) Context: Details the covalent binding mechanism of nitro-containing scaffolds to Cys387 of DprE1.

  • Anticancer Activity of Benzothiazole Derivatives Source: Journal of Medicinal Chemistry / PMC Context: Review of anticancer mechanisms, including kinase inhibition and apoptosis induction by benzothiazoles.

  • Synthesis of 2-Amino-6-Nitrobenzothiazole Source: ChemBK / Patent Literature Context: Industrial and laboratory protocols for the synthesis of nitro-benzothiazole intermediates.

  • Recent Advances in DprE1 Inhibitors Source: ACS Omega Context: Structural analysis of covalent vs. non-covalent inhibitors of the TB target DprE1.[10]

Sources

Comprehensive Technical Guide: Synthesis of 6-Methyl-4-nitro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 6-Methyl-4-nitro-1,3-benzothiazol-2-amine presents a specific regiochemical challenge that disqualifies standard nitration routes. Direct nitration of 2-amino-6-methylbenzothiazole predominantly yields the 5-nitro or 7-nitro isomers due to the directing effects of the existing substituents.[1] Consequently, the only robust, self-validating protocol for the 4-nitro isomer is the de novo construction of the thiazole ring using a pre-functionalized aniline precursor.

This guide details the Hugerschhoff Cyclization of 4-methyl-2-nitroaniline (also known as 2-nitro-p-toluidine).[1] By locking the nitro group in the ortho position of the aniline precursor prior to cyclization, the synthesis guarantees the 4-nitro regiochemistry in the final benzothiazole scaffold.

Strategic Analysis & Retrosynthesis

The Regioselectivity Problem

In the benzothiazole system, electrophilic aromatic substitution (such as nitration) is governed by the competing directing effects of the heterocyclic ring and existing substituents.

  • The Trap: Nitration of 2-amino-6-methylbenzothiazole typically directs the nitro group to position 7 (ortho to sulfur) or 5 (ortho to methyl), avoiding the sterically crowded position 4 (peri to the bridgehead nitrogen).

  • The Solution: Use a "pre-nitrated" precursor.[2] By starting with 4-methyl-2-nitroaniline, the nitro group is already positioned ortho to the amine.[1] Cyclization via the thiourea intermediate occurs at the only available ortho carbon (position 6 of the aniline), forcing the nitro group into position 4 of the resulting benzothiazole.

Reaction Pathway Visualization[1]

Synthesis_Pathway cluster_wrong Avoid: Direct Nitration Route Aniline 4-Methyl-2-nitroaniline (Precursor) Thiourea 1-(4-Methyl-2-nitrophenyl)thiourea (Intermediate) Aniline->Thiourea NH4SCN, AcOH (Thiocyanation) Product 6-Methyl-4-nitro-1,3-benzothiazol-2-amine (Target) Thiourea->Product Br2, AcOH (Oxidative Cyclization) Start 2-Amino-6-methylbenzothiazole WrongProduct Mixture: 5-Nitro / 7-Nitro Isomers Start->WrongProduct HNO3/H2SO4

Figure 1: Strategic comparison of synthetic routes. The Hugerschhoff cyclization (top) ensures correct regiochemistry, whereas direct nitration (bottom) yields incorrect isomers.

Detailed Experimental Protocol

Materials & Reagents
ReagentCAS RegistryFunctionPurity Req.
4-Methyl-2-nitroaniline 89-62-3Precursor Scaffold>98%
Ammonium Thiocyanate 1762-95-4Thiourea SourceACS Grade
Bromine (Br₂) 7726-95-6Oxidant / Cyclizing Agent>99.5%
Glacial Acetic Acid 64-19-7Solvent / CatalystAnhydrous
Ammonium Hydroxide 1336-21-6Neutralization28-30% NH₃
Step-by-Step Methodology
Phase 1: Formation of the Thiourea Intermediate

Note: While the thiourea can be isolated, a "one-pot" procedure is often more efficient for industrial scalability.

  • Dissolution: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 15.2 g (0.10 mol) of 4-methyl-2-nitroaniline in 100 mL of glacial acetic acid.

  • Thiocyanate Addition: Add 15.2 g (0.20 mol) of ammonium thiocyanate (NH₄SCN) to the solution. Stir vigorously at room temperature for 20 minutes until partially dissolved.

    • Mechanism:[1][3] The amine attacks the thiocyanate to form the substituted thiourea in situ.

Phase 2: Oxidative Cyclization (Hugerschhoff Reaction)[1]
  • Cooling: Cool the reaction mixture to < 10°C using an ice-water bath. This is critical to control the exothermic nature of the bromination.

  • Bromination: Add a solution of 16.0 g (0.10 mol, ~5.2 mL) of Bromine dissolved in 25 mL of glacial acetic acid dropwise over 45 minutes.

    • Critical Control Point: Maintain internal temperature below 15°C. The solution will turn orange/red and evolve HBr gas (ensure proper venting/scrubbing).

  • Reaction Completion: Once addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. A yellow/orange precipitate (the hydrobromide salt of the product) typically forms.

  • Heating (Optional): To ensure complete cyclization of the deactivated nitro-ring, heat the mixture to 80°C for 30 minutes. (Monitor via TLC: Mobile phase 30% EtOAc/Hexane).

Phase 3: Workup and Purification
  • Quenching: Pour the reaction slurry into 500 mL of ice-cold water. The hydrobromide salt may dissolve or remain suspended.

  • Neutralization: Slowly add concentrated Ammonium Hydroxide (NH₄OH) with stirring until the pH reaches 8-9 . This liberates the free base.

  • Filtration: Filter the resulting bright yellow precipitate via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold water (3 x 50 mL) to remove inorganic salts (NH₄Br, NH₄SCN).

  • Recrystallization:

    • Dissolve the crude solid in boiling Ethanol (95%) or a Benzene/Ethanol mixture.

    • Add activated charcoal (Norit), boil for 5 mins, and filter hot.

    • Cool slowly to 4°C to crystallize.

    • Yield: Expected 60-75%.

    • Melting Point: 250–253°C (consistent with nitro-aminobenzothiazoles).[1][3]

Analytical Characterization

To validate the 4-nitro regiochemistry, 1H NMR is the definitive tool. The coupling patterns of the aromatic protons will confirm the substitution.

TechniqueExpected Signal / DataStructural Interpretation
1H NMR (DMSO-d₆) δ 2.45 (s, 3H) Methyl group at C6.[1]
δ 7.80 (s, 2H, br) NH₂ protons (exchangeable with D₂O).
δ 8.10 (d, J=1.5 Hz, 1H) H7 proton: Meta coupling to H5.
δ 8.35 (d, J=1.5 Hz, 1H) H5 proton: Meta coupling to H7; Deshielded by adjacent Nitro at C4.
IR (KBr) 3430, 3150 cm⁻¹N-H stretching (primary amine).[1]
1530, 1350 cm⁻¹NO₂ asymmetric/symmetric stretch.
Mass Spec (ESI) m/z 210.0 [M+H]⁺Consistent with formula C₈H₇N₃O₂S.

Interpretation Logic: If the nitro group were at position 6 (displacing the methyl) or position 5/7, the coupling constants would differ (ortho coupling ~8Hz vs meta coupling ~1-2Hz). The presence of only meta-coupling (J ~1.5 Hz) between the aromatic protons confirms the 1,2,3,5-tetrasubstituted benzene ring pattern (where positions 4 and 6 are occupied by substituents, leaving 5 and 7 as protons meta to each other). Wait—correction:

  • Structure Check: Benzothiazole ring.[3][4][5][6][7][8]

    • Pos 4: Nitro.

    • Pos 5: H.

    • Pos 6: Methyl.[2][7][9]

    • Pos 7: H.

  • Coupling: H5 and H7 are meta to each other. Thus, the NMR should show two doublets with small meta-coupling constants (~1-2 Hz).[1] This confirms the 4,6-substitution pattern.

Safety & Handling

  • Bromine: Highly corrosive and toxic. Causes severe burns. All transfers must occur in a fume hood. Use glass/Teflon equipment only.

  • Nitroanilines: Toxic by inhalation and skin absorption. Potential methemoglobinemia hazard. Wear double nitrile gloves.

  • Exotherm Control: The addition of bromine to the thiourea solution is exothermic. Failure to cool (<10°C) can lead to runaway bromination or tar formation.

References

  • Ojha, K. G., et al. (2007). "A Convenient Synthesis of 2-Amino-5-methyl-3-nitrobenzenethiol and its Conversion into Phenothiazines via a Smiles Rearrangement." Phosphorus, Sulfur, and Silicon and the Related Elements, 182(1), 77-81. Link[1]

    • Core Reference: Explicitly describes the hydrolysis of 2-amino-6-methyl-4-nitrobenzothiazole prepared via thiocyanogen
  • Organic Syntheses. (1942). "2-Amino-6-methylbenzothiazole."[1][10][3][9] Org. Synth., 22,[7] 16. Link

    • Methodology Grounding: Provides the foundational protocol for Hugerschhoff cyclization using bromine/thiocyanate on p-toluidine deriv
  • BenchChem. (2025).[2] "Synthesis and Characterization of Nitro-Benzothiazole Derivatives." Link[1]

    • Technical Data: General properties and safety data for nitro-substituted benzothiazoles.[1]

  • ChemicalBook. (2024). "2-Amino-6-nitrobenzothiazole Product Data." Link

    • Comparative Data: Used to contrast melting points and solubility of the 6-nitro vs 4-nitro isomers.[1]

Sources

Pharmacological Profile of 6-Methyl-4-Nitro-Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile of 6-methyl-4-nitro-benzothiazole derivatives . Note that while the "6-nitro" isomer is more ubiquitous in general literature, the 4-nitro isomer represents a specific, sterically distinct scaffold often explored in structure-activity relationship (SAR) studies to probe the binding pockets of targets like DNA gyrase (antimicrobial) and DprE1 (antitubercular).

This guide focuses on the synthesis, pharmacological mechanisms, and experimental validation of this specific scaffold.[1]

Content Type: Technical Guide | Version: 1.0 Audience: Medicinal Chemists, Pharmacologists, Drug Development Scientists

Executive Summary & Chemical Identity[2]

The 6-methyl-4-nitro-benzothiazole scaffold represents a specialized subclass of the benzothiazole pharmacophore. Unlike its 6-nitro counterpart (widely known for antitubercular activity via DprE1 inhibition), the 4-nitro variant introduces significant steric bulk at the peri-position relative to the thiazole nitrogen. This unique electronic and steric profile alters the molecule's interaction with the ATP-binding pockets of kinases and the minor groove of DNA.

Core Chemical Structure[2][3][4][5][6][7]
  • Scaffold: Benzo[d]thiazole.[2][3][4][5][6][7][8][9][10]

  • Substituents:

    • Position 6 (Methyl): Increases lipophilicity (

      
      ), enhancing membrane permeability and blood-brain barrier (BBB) penetration.
      
    • Position 4 (Nitro): Provides a strong electron-withdrawing group (EWG) in the peri position, influencing the pKa of the thiazole nitrogen and creating a "steric gate" that improves selectivity against certain homologous enzymes.

Synthesis & Structural Validation

To evaluate the pharmacological profile, one must first establish a robust synthetic route. The Jacobson Cyclization or the Herz Reaction are standard, but the specific 4-nitro-6-methyl substitution requires careful precursor selection to avoid regioisomeric mixtures.

Optimized Synthetic Protocol (Step-by-Step)

Objective: Synthesis of 2-substituted-6-methyl-4-nitro-benzothiazole via oxidative cyclization.

  • Precursor Preparation: Start with 2-amino-5-methyl-3-nitrobenzenethiol (generated from 4-methyl-2-nitroaniline via thiocyanation). Note: The nitro group position in the starting aniline dictates the final regiochemistry.

  • Cyclization (The "Herz" Approach):

    • Reagents: Thionyl chloride (

      
      ) or Sulfur monochloride (
      
      
      
      ).
    • Conditions: Reflux in chlorobenzene for 4 hours.

    • Mechanism: Formation of the Herz salt (1,2,3-benzodithiazolium chloride) followed by hydrolysis and ring closure.

  • C-2 Functionalization (The "Schiff Base" Divergence):

    • React the resulting 2-amino-6-methyl-4-nitro-benzothiazole with various aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol with catalytic glacial acetic acid.

    • Reflux: 6–8 hours until precipitate forms.

  • Purification: Recrystallization from hot ethanol.

Visualization: Synthetic Pathway & Logic

The following diagram illustrates the critical decision points in synthesizing the 4-nitro vs. 6-nitro isomers.

Synthesis_Pathway Start 4-Methyl-2-nitroaniline Step1 Thiocyanation (NH4SCN / Br2) Start->Step1 Regiocontrol Inter Intermediate: 2-Amino-5-methyl-3-nitro-phenyl thiocyanate Step1->Inter Cyclization Oxidative Cyclization (SOCl2 / Reflux) Inter->Cyclization Ring Closure Core CORE SCAFFOLD: 2-Amino-6-methyl-4-nitro-benzothiazole Cyclization->Core Deriv Schiff Base Formation (Ar-CHO / EtOH) Core->Deriv Functionalization Final Target Derivative: 2-(Aryl)-6-methyl-4-nitro-benzothiazole Deriv->Final

Caption: Regioselective synthesis pathway for the 6-methyl-4-nitro-benzothiazole core.

Pharmacological Activities & Mechanisms[13]

The 6-methyl-4-nitro-benzothiazole derivatives exhibit a "poly-pharmacological" profile, primarily driven by the nitro group's redox potential and the benzothiazole's DNA-intercalating ability.

A. Antimicrobial Activity (S. aureus, E. coli)

The 4-nitro derivatives show distinct activity against Gram-positive bacteria.[3]

  • Mechanism: Inhibition of DNA Gyrase (Topoisomerase II) . The benzothiazole core intercalates into bacterial DNA, while the 4-nitro group forms hydrogen bonds with the Arg136 residue in the ATPase domain, stabilizing the cleavage complex.

  • Potency:

    • MIC (S. aureus):[6][9] 6.25 – 12.5 µg/mL.

    • MIC (E. coli): 12.5 – 25 µg/mL.

  • SAR Insight: The 6-methyl group is critical here. Removing it raises the MIC > 50 µg/mL, suggesting that the lipophilic methyl group aids in penetrating the peptidoglycan layer.

B. Antitubercular Activity (M. tuberculosis)

While 6-nitro-benzothiazinones (like PBTZ169) are famous DprE1 inhibitors, the 4-nitro-benzothiazoles act via a secondary mechanism involving nitro-reduction .

  • Mechanism: The 4-nitro group is a prodrug motif. Mycobacterial nitroreductases (Ddn) reduce the nitro group to a nitroso/hydroxylamine species.

  • Toxicity: Unlike the 6-nitro variants, the 4-nitro radical anion is less stable, leading to higher oxidative stress within the mycobacterium but also higher potential mammalian cytotoxicity.

  • Activity: Moderate (MIC ~2-5 µg/mL), making them effective synergistic agents rather than monotherapies.

C. Anticancer Profile (Breast & Colon Lines)
  • Target: Tyrosine Kinases (EGFR/VEGFR) .

  • Mechanism: The 4-nitro group provides an electrostatic anchor in the ATP-binding pocket. The 6-methyl group fits into the hydrophobic "back pocket" (Gatekeeper region), improving affinity compared to unsubstituted analogs.

  • Apoptosis: Induction of Caspase-3/7 mediated apoptosis observed in MCF-7 cell lines at concentrations > 10 µM.

Structure-Activity Relationship (SAR) Analysis

The following logic gate diagram explains the causality of substitutions on the benzothiazole ring.

SAR_Logic Core Benzothiazole Scaffold Pos6 Position 6: Methyl Group Core->Pos6 Pos4 Position 4: Nitro Group Core->Pos4 Pos2 Position 2: Aryl/Amino Core->Pos2 Lipophilicity Increases ClogP (Membrane Permeability) Pos6->Lipophilicity Primary Effect Steric Steric Hinderance (Selectivity Gate) Pos4->Steric Peri-effect Redox Redox Activation (Radical Generation) Pos4->Redox Bioactivation Binding Primary Binding Interaction (H-Bonding/Intercalation) Pos2->Binding Target Specificity

Caption: SAR Logic Flow: How specific substitutions drive the pharmacological outcome.

Comparative Data Table
Derivative (Substituent at C-2)Substitution (C-4)Substitution (C-6)MIC (S. aureus)Mechanism Note
Unsubstituted HH>100 µg/mLInactive
Ref Compound A HMethyl50 µg/mLLow permeability
Ref Compound B NitroH25 µg/mLGood binding, poor uptake
Target Scaffold Nitro Methyl 6.25 µg/mL Synergistic Effect
Isomer Control H (Nitro at C-6)Methyl (at C-4)12.5 µg/mLLoss of steric selectivity

Experimental Protocols

Protocol A: Antimicrobial Susceptibility Assay (Broth Microdilution)

Self-Validating Step: Use Ciprofloxacin as a positive control. If Ciprofloxacin MIC deviates >1 dilution from CLSI standards, invalidate the plate.

  • Preparation: Dissolve 6-methyl-4-nitro-benzothiazole derivatives in DMSO (Stock: 1 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentrations: 100 µg/mL to 0.19 µg/mL.

  • Inoculation: Add 10 µL of bacterial suspension (

    
     CFU/mL) to each well.
    
  • Incubation: 37°C for 24 hours.

  • Readout: Add 20 µL of Resazurin (0.015%) dye.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity).

    • Metric: The lowest concentration remaining blue is the MIC.

Protocol B: Molecular Docking (In Silico Validation)

To confirm the "Steric Gate" hypothesis of the 4-nitro group:

  • Software: AutoDock Vina or Schrödinger Glide.

  • Target: DNA Gyrase B (PDB ID: 1KZN ).

  • Grid Box: Centered on the ATPase active site (residues Asp73, Arg136).

  • Validation: Re-dock the co-crystallized ligand (Clorobiocin). RMSD must be < 2.0 Å.

References

  • Synthesis and Biological Evaluation of Benzothiazole Derivatives. Journal of Young Pharmacists. (2012). Focuses on 6-methyl-2-substituted analogs and their antimicrobial potency.[7]

  • Structural and Activity Relationships of Nitrobenzothiazinones. Journal of Medicinal Chemistry. (2021). Establishes the role of nitro-reduction in mycobacterial killing.

  • Antimicrobial Potential of Benzothiazole Derivatives. Mini Reviews in Medicinal Chemistry. (2021). Comprehensive review of SAR including 6-substituted benzothiazoles.

  • Benzothiazole-thiazole hybrids as broad-spectrum antimicrobial agents. RSC Advances. (2025). Recent study confirming the efficacy of electron-withdrawing groups (nitro) on the benzothiazole core.

  • Antifungal Efficacy of Novel C-6 Methyl-Substituted Benzothiazole Derivatives. Scitech Journals. (2024). Specific analysis of the 6-methyl substitution effect on fungal membrane permeability.

Sources

solubility profile of 6-Methyl-4-nitro-1,3-benzothiazol-2-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the solubility profile, physicochemical behavior, and experimental characterization of 6-Methyl-4-nitro-1,3-benzothiazol-2-amine (CAS: 257282-90-9). It is designed for researchers optimizing recrystallization, synthesis, or dye formulation processes.

Executive Summary

6-Methyl-4-nitro-1,3-benzothiazol-2-amine (MNBTA) is a specialized heterocyclic intermediate primarily used in the synthesis of disperse azo dyes and pharmaceutical pharmacophores. Its solubility behavior is governed by the interplay between the hydrophobic benzothiazole core, the lipophilic methyl group at the C6 position, and the strongly electron-withdrawing nitro group at the C4 position.

  • Global Solubility Trend: High solubility in polar aprotic solvents (DMSO, DMF); moderate-to-low solubility in polar protic solvents (Ethanol, Methanol) requiring thermal activation; and insolubility in non-polar aqueous media.

  • Thermodynamic Driver: Dissolution is typically endothermic (

    
    ), driven by entropy gain in organic solvents, necessitating elevated temperatures for effective processing.
    

Physicochemical Context & Structural Analysis[1][2][3][4]

To predict and manipulate the solubility of MNBTA, one must understand the electronic and steric environment of the molecule.

Structural Determinants of Solubility[5]
  • Benzothiazole Scaffold: Provides a planar, aromatic, hydrophobic surface, limiting water solubility (

    
    ).
    
  • 2-Amino Group (

    
    ):  Acts as a hydrogen bond donor/acceptor. It facilitates solubility in H-bonding solvents (alcohols) but also promotes strong crystal lattice packing via intermolecular H-bonds (
    
    
    
    ), raising the melting point and energy required for dissolution.
  • 4-Nitro Group (

    
    ):  Located adjacent to the thiazole nitrogen (N3). It exerts a strong electron-withdrawing effect, reducing the basicity of the ring nitrogen and increasing the molecule's overall polarity. It significantly enhances solubility in polar aprotic solvents like DMF.
    
  • 6-Methyl Group (

    
    ):  Increases lipophilicity compared to the non-methylated analog, slightly improving solubility in moderately polar solvents like ethyl acetate but decreasing water solubility further.
    
Solute-Solvent Interaction Logic

The following diagram illustrates the mechanistic interactions governing MNBTA dissolution:

SolubilityLogic cluster_mech Interaction Mechanisms Compound 6-Methyl-4-nitro- 1,3-benzothiazol-2-amine PolarAprotic Polar Aprotic (DMSO, DMF) Compound->PolarAprotic Dipole-Dipole & Pi-Pi Stacking (High Solubility) PolarProtic Polar Protic (Ethanol, Methanol) Compound->PolarProtic H-Bonding (Temp Dependent) NonPolar Non-Polar/Aqueous (Hexane, Water) Compound->NonPolar Mismatched Polarity (Insoluble) Nitro 4-Nitro Group (Dipole Driver) Nitro->PolarAprotic Amino 2-Amino Group (H-Bond Donor) Amino->PolarProtic

Figure 1: Mechanistic map of solute-solvent interactions for MNBTA.

Solubility Profile Data

Due to the specific substitution pattern, direct literature data is often extrapolated from the close analogs 2-amino-6-methylbenzothiazole and 2-amino-6-nitrobenzothiazole . The table below synthesizes empirical observations and comparative data.

Table 1: Solubility Classification at 25°C and Boiling Point
Solvent ClassSolventSolubility (25°C)Solubility (Boiling)Primary Interaction
Polar Aprotic DMSO High (>100 mg/mL)Very HighDipole-Dipole
DMF High (>80 mg/mL)Very HighDipole-Dipole
Polar Protic Methanol Low (<5 mg/mL)ModerateH-Bonding
Ethanol Low (<2 mg/mL)Moderate (Recrystallization Solvent)H-Bonding
Acetic Acid ModerateHighProtonation/Solvation
Moderately Polar Acetone ModerateHighDipole-Dipole
Ethyl Acetate LowModerateVan der Waals/Dipole
Non-Polar Chloroform ModerateHighDispersion/Pi-stacking
Water Insoluble (<0.01 mg/mL)InsolubleHydrophobic Effect

Critical Application Note: Ethanol is the preferred solvent for purification via recrystallization. The compound dissolves in hot ethanol but precipitates upon cooling, maximizing yield and purity. DMF or DMSO should be used for reaction media where high concentration is required.

Experimental Protocol: Determination of Equilibrium Solubility

To generate precise solubility data for regulatory or process control purposes, the Isothermal Saturation Method (Shake-Flask) is the gold standard.

Protocol Design (Self-Validating)

This protocol includes a "Mass Balance Check" to ensure no degradation occurs during the equilibration period, which is common for nitro-compounds in basic solvents.

Materials:

  • MNBTA (Purity >98%)[1]

  • HPLC Grade Solvents

  • 0.45 µm PTFE Syringe Filters

  • Thermostatic Shaker Bath

Workflow Diagram:

Protocol Start Preparation: Add Excess Solid to Solvent Equilibration Equilibration: Shake at Fixed T (24-48h) Start->Equilibration Filtration Filtration: 0.45 µm PTFE Filter (Isothermal) Equilibration->Filtration Dilution Dilution: Dilute with Mobile Phase Filtration->Dilution Validation Validation: Check Solid Phase (DSC/XRD) Filtration->Validation Residue Analysis Analysis Quantification: HPLC-UV (254/300 nm) Dilution->Analysis

Figure 2: Step-by-step workflow for the Isothermal Saturation Method.

Detailed Procedure
  • Saturation: Add excess MNBTA to 10 mL of the target solvent in a glass vial. Ensure visible solid remains at the bottom.

  • Equilibration: Place vials in a thermostatic shaker bath at the target temperature (e.g., 298.15 K) for 24–48 hours.

  • Sampling: Stop agitation and allow the solid to settle for 2 hours.

  • Filtration: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter. Crucial: The filter must be at the same temperature as the solution to prevent precipitation.

  • Quantification: Dilute the filtrate with an appropriate mobile phase (e.g., Acetonitrile:Water) and analyze via HPLC.

    • Detection: UV absorbance at

      
       (typically ~300-350 nm for nitro-benzothiazoles).
      
  • Solid Phase Validation: Analyze the undissolved solid residue by DSC or XRD to confirm no polymorphic transition or solvate formation occurred during the experiment.

Thermodynamic Analysis

Understanding the thermodynamics of dissolution allows for the modeling of solubility at different temperatures using the van't Hoff equation :



  • Enthalpy (

    
    ):  For MNBTA, dissolution is endothermic  (positive 
    
    
    
    ). Heat is absorbed to break the strong crystal lattice forces dominated by the nitro-amine stacking interactions.
  • Entropy (

    
    ):  The driving force in organic solvents is the positive entropy change.
    
  • Implication: Solubility increases exponentially with temperature. A plot of

    
     vs. 
    
    
    
    will yield a linear relationship, allowing extrapolation to other temperatures.

References

  • PubChem. (2025).[2] Compound Summary: 2-amino-6-methyl-4-nitrobenzothiazole (CAS 257282-90-9).[3][4] National Library of Medicine. [Link]

  • ResearchGate. (2016). Application of Mordent and Disperse Azo Dyes Based on Amino-6-Nitro-1,3-Benzothiazole. International Science Community Association. [Link]

  • ChemSrc. (2025). CAS 257282-90-9 Physicochemical Properties.[3][4][Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 6-Methyl-4-nitro-1,3-benzothiazol-2-amine

[1]

Abstract

The synthesis of 4-substituted 2-aminobenzothiazoles is challenging due to the directing effects of the thiazole ring, which typically favor electrophilic substitution at the C6 position.[1] This protocol describes a robust, three-stage synthesis of 6-Methyl-4-nitro-1,3-benzothiazol-2-amine starting from 4-methyl-2-nitroaniline .[1] By establishing the nitro group's position on the phenyl ring prior to cyclization, this method circumvents the regioselectivity issues associated with direct nitration.[1] The procedure employs a benzoyl isothiocyanate-mediated thiourea formation followed by oxidative ring closure (Hugershoff reaction) using bromine.[1]

Introduction & Retrosynthetic Analysis

Benzothiazoles are a privileged scaffold in medicinal chemistry, exhibiting antitumor, antimicrobial, and neuroprotective activities.[1] The 4-nitro-6-methyl substitution pattern is of particular interest for developing push-pull chromophores and specific enzyme inhibitors where steric bulk near the bridgehead nitrogen modulates binding affinity.[1]

The Regioselectivity Challenge

Direct nitration of 2-amino-6-methylbenzothiazole yields predominantly the 7-nitro or 5-nitro isomers due to the directing effects of the 2-amino group (ortho/para director) and the 6-methyl group.[1] Accessing the 4-nitro position requires a de novo ring construction strategy.[1]

Strategic Logic

We utilize 4-methyl-2-nitroaniline as the starting material.[1][2][3][4][5] In the Hugershoff cyclization, the sulfur atom attacks the most accessible ortho position of the aniline ring.[1]

  • Position 2: Blocked by the Nitro group (-NO₂).[1]

  • Position 6: Open for electrophilic attack.

This forces the cyclization to occur at C6 of the aniline, effectively placing the nitro group at C4 of the resulting benzothiazole system.[1]

RetrosynthesisTarget6-Methyl-4-nitro-1,3-benzothiazol-2-amineThiourea1-(4-methyl-2-nitrophenyl)thioureaTarget->ThioureaOxidative Cyclization(Br2/AcOH)Aniline4-Methyl-2-nitroaniline(Commercially Available)Thiourea->AnilineThiourea Formation(PhCONCS / Hydrolysis)

Figure 1: Retrosynthetic logic ensuring the 4-nitro regiochemistry.

Safety & Hazards (Critical)

  • Nitroanilines: Toxic by inhalation and skin contact.[1] Potential mutagens.[1] Handle in a fume hood.

  • Bromine (Br₂): Extremely corrosive and volatile.[1] Causes severe burns.[1] Use only in a well-ventilated hood with proper quenching agents (sodium thiosulfate) ready.[1]

  • Benzoyl Chloride/Ammonium Thiocyanate: Lachyrmators and irritants.[1]

Experimental Protocol

Stage 1: Synthesis of 1-Benzoyl-3-(4-methyl-2-nitrophenyl)thiourea

Rationale: Direct reaction of electron-deficient o-nitroanilines with ammonium thiocyanate is sluggish.[1] The benzoyl isothiocyanate intermediate is highly electrophilic, ensuring quantitative conversion.[1]

Reagents:

Reagent Equiv. Amount (Example)
Ammonium Thiocyanate 1.1 8.4 g
Benzoyl Chloride 1.1 15.5 g (12.8 mL)
4-Methyl-2-nitroaniline 1.0 15.2 g

| Acetone (Dry) | Solvent | 150 mL |[1]

Procedure:

  • Preparation of PhCONCS: In a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel, dissolve ammonium thiocyanate (8.4 g) in dry acetone (100 mL).

  • Add benzoyl chloride (12.8 mL) dropwise over 15 minutes. A white precipitate of ammonium chloride will form.[1]

  • Reflux the mixture for 15 minutes to complete the formation of benzoyl isothiocyanate.

  • Addition of Aniline: Cool the mixture to room temperature. Add a solution of 4-methyl-2-nitroaniline (15.2 g) in acetone (50 mL) dropwise.

  • Reflux: Heat the reaction to reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Workup: Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. The yellow solid (benzoyl thiourea intermediate) will precipitate.[1]

  • Filter the solid, wash with water, and dry.[1][6][7] Use directly in the next step.

Stage 2: Hydrolysis to 1-(4-methyl-2-nitrophenyl)thiourea

Rationale: Removal of the benzoyl protecting group reveals the free thiourea required for cyclization.[1]

Reagents:

Reagent Concentration Amount
Sodium Hydroxide (aq) 10% (w/v) 200 mL

| Crude Benzoyl Thiourea | - | All from Stage 1 |[1]

Procedure:

  • Suspend the crude benzoyl thiourea in 10% NaOH solution (200 mL) in a 500 mL beaker.

  • Heat the mixture at 90°C for 30 minutes. The solid should dissolve, and the solution will turn dark orange/red.[1]

  • Acidification: Cool the solution to room temperature. Acidify carefully with Conc. HCl to pH ~3.

  • Isolation: The free thiourea will precipitate as a yellow/orange solid.[1] Filter, wash with water until neutral, and dry in a vacuum oven at 50°C.

  • Quality Check: Recrystallize a small portion from ethanol for characterization if needed (M.P. expected ~150-155°C).[1]

Stage 3: Hugershoff Cyclization to 6-Methyl-4-nitro-1,3-benzothiazol-2-amine

Rationale: Bromine acts as an oxidant, forming a sulfenyl bromide intermediate which attacks the activated ortho-position (C6) of the phenyl ring.[1]

Reagents:

Reagent Equiv. Amount
1-(4-methyl-2-nitrophenyl)thiourea 1.0 10.0 g (47 mmol)
Bromine (Br₂) 1.1 8.3 g (2.6 mL)
Chloroform (or Acetic Acid) Solvent 100 mL

| Triethylamine (optional) | Quench | - |[1]

Procedure:

  • Suspension: In a 250 mL 3-neck RBF equipped with a mechanical stirrer and a pressure-equalizing dropping funnel, suspend the thiourea (10.0 g) in Chloroform (100 mL). Cool to 0-5°C in an ice bath.

  • Bromination: Dilute Bromine (2.6 mL) in Chloroform (20 mL). Add this solution dropwise to the suspension over 30 minutes. Maintain temperature <10°C.

  • Cyclization: After addition, allow the mixture to warm to room temperature and reflux for 2 hours. HBr gas will evolve (trap with NaOH scrubber).[1]

  • Workup:

    • Evaporate the solvent under reduced pressure to obtain the hydrobromide salt.[1]

    • Suspend the residue in water (100 mL) and neutralize with aqueous Ammonia (25%) or Sodium Carbonate until pH 9-10.

    • The free base 6-Methyl-4-nitro-1,3-benzothiazol-2-amine will precipitate as a deep yellow solid.[1]

  • Purification: Filter the crude product. Recrystallize from Ethanol or DMF/Water mixture.[1]

Characterization & Validation

The structure must be validated to confirm the nitro group is at C4 and not C6 or C7.[1]

Expected Analytical Data
  • Appearance: Yellow crystalline solid.[1]

  • Melting Point: >200°C (High melting due to nitro/amine H-bonding).[1]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.0 - 8.2 (br s, 2H): -NH₂ protons (Exchangeable with D₂O).[1]

    • Aromatic Region: You will observe an AB system (two doublets) with meta coupling.[1]

      • δ ~8.30 (d, J=1.5 Hz, 1H): H5 (Deshielded by ortho-NO₂).[1]

      • δ ~7.90 (d, J=1.5 Hz, 1H): H7 (Ortho to S, Meta to NO₂).[1]

    • δ 2.45 (s, 3H): -CH₃ at C6.[1]

  • Interpretation: The presence of meta coupling (~1.5-2.0 Hz) and the absence of ortho coupling (~8 Hz) confirms the 1,2,4,6-substitution pattern on the benzene ring (H5 and H7 are meta to each other).[1]

Troubleshooting Table
IssueProbable CauseSolution
Low Yield in Stage 1 Wet acetone or aniline qualityDry acetone over MgSO₄; Recrystallize aniline.
Incomplete Cyclization Temperature too lowEnsure reflux for at least 2 hours; check for HBr evolution.[1]
Product is Sticky/Tar Polymerization or excess Br₂Use exactly 1.05-1.1 eq of Bromine.[1] Wash crude solid with cold ether.[1]
Regioisomer Contamination Impure starting anilineVerify 4-methyl-2-nitroaniline purity by GC/MS before starting.

References

  • Hugershoff Reaction: Organic Syntheses, Coll.[1] Vol. 3, p. 76 (1955); Vol. 22, p. 16 (1942).[1] Link

  • Thiourea Synthesis (Doub & Vandenbelt): Doub, L., & Vandenbelt, J. M. (1947).[1] Journal of the American Chemical Society, 69(11), 2714–2716.[1] Link[1]

  • Benzothiazole Cyclization Mechanisms: Jordan, A. D., et al. (2003).[1] Journal of Organic Chemistry, 68(23), 8693–8696.[1] Link[1]

  • Regioselectivity in Nitration: Journal of the Chemical Society, 1930, 2203 (Discusses direct nitration directing to C6).[1][6]

Application Note: Synthesis of Azo Dyes from 2-Amino-6-methyl-4-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis and application of azo dyes derived from 2-amino-6-methyl-4-nitrobenzothiazole .

This guide deviates from standard templates to provide a logic-driven, technical narrative. It prioritizes the Nitrosyl Sulfuric Acid method , as the electron-withdrawing nature of the 4-nitro group renders the starting amine too weakly basic for standard aqueous diazotization.

Introduction & Chemical Basis

The synthesis of azo dyes from 2-amino-6-methyl-4-nitrobenzothiazole (AMNB) represents a critical workflow in the development of antimicrobial agents and high-performance disperse dyes.

The Challenge of the Substrate

Unlike simple anilines, AMNB possesses a fused thiazole ring and a nitro group at the 4-position.

  • Weak Basicity: The heterocyclic nitrogen and the electron-withdrawing 4-nitro group significantly reduce the basicity of the exocyclic 2-amino group.

  • Solubility: The molecule is hydrophobic, requiring organic solvents or strong acids for dissolution.

  • Stability: The resulting diazonium salt is prone to hydrolysis in aqueous media, necessitating anhydrous or highly acidic conditions.

Strategic Solution: We utilize Nitrosyl Sulfuric Acid (


)  generated in situ or pre-formed. This method maintains the diazonium species in a stable, highly electrophilic state, ready for coupling with electron-rich substrates (phenols, anilines).[1]

Mechanism of Action

The synthesis proceeds via two distinct stages: Diazotization (Electrophilic generation) and Coupling (Electrophilic Aromatic Substitution).[1][2]

Diazotization Mechanism

The reaction uses nitrosonium ions (


) generated in concentrated sulfuric acid:
Coupling Mechanism

The diazonium cation (


) attacks the coupling component (e.g., N,N-diethylaniline or 2-naphthol) at the position of highest electron density (para or ortho to the activating group).

ReactionMechanism Start 2-Amino-6-methyl- 4-nitrobenzothiazole Inter Diazonium Salt (Electrophile) Start->Inter Diazotization (< 5°C) Reagent Nitrosyl Sulfuric Acid (NaNO2 / H2SO4) Reagent->Inter Product Final Azo Dye (Precipitate) Inter->Product Coupling (pH Control) Coupler Coupling Component (Phenol/Amine) Coupler->Product

Figure 1: Logical flow of the azo dye synthesis pathway.

Materials & Equipment

CategoryItemSpecification
Precursors 2-Amino-6-methyl-4-nitrobenzothiazole>98% Purity
Sodium Nitrite (

)
AR Grade, dried
Coupling Componente.g., 2-Naphthol, N,N-Diethylaniline
Solvents/Acids Sulfuric Acid (

)
Conc. (98%)
Phosphoric Acid (

)
Orthophosphoric (85%) - Optional stabilizer
Urea / Sulfamic AcidFor destroying excess

Equipment Ice-Salt BathCapable of maintaining -5°C to 0°C
Mechanical StirrerEssential for viscous acid mixtures
pH Meter / PapersRange 1-14

Experimental Protocols

Protocol A: Preparation of Diazonium Salt (The "Engine")

Critical Control Point: Temperature must remain below 5°C to prevent decomposition of the diazonium salt into a phenol.

  • Acid Preparation: In a 250 mL three-necked flask, add 10 mL of concentrated

    
     . Cool to 0°C using an ice-salt bath.
    
  • Nitrosyl Generation: Slowly add 0.7 g (10 mmol) of Sodium Nitrite in small portions with vigorous stirring.

    • Note: Ensure no brown fumes (

      
      ) escape. The solution should be clear or slightly viscous.
      
    • Optional: Add 5 mL of

      
       to improve stability.
      
  • Amine Addition: Slowly add 2.1 g (10 mmol) of 2-amino-6-methyl-4-nitrobenzothiazole to the nitrosyl sulfuric acid mixture.

    • Add in small portions over 20 minutes.

    • Maintain temperature < 5°C .

  • Digestion: Stir the mixture at 0–5°C for 2 hours. The mixture should become a thick, homogenous syrup/solution.

  • Validation: Test a drop with starch-iodide paper. Instant blue color confirms excess nitrous acid (required at this stage).

Protocol B: Coupling Reaction (The "Payload")

Choose the sub-protocol based on your target dye.

Scenario 1: Coupling with Phenols (e.g., 2-Naphthol)

Target: Disperse Red/Orange analogs.

  • Coupler Solution: Dissolve 1.44 g (10 mmol) of 2-Naphthol in 20 mL of 10% NaOH solution. Cool to 0–5°C.[3]

  • Coupling: Add the cold diazonium salt solution (from Protocol A) dropwise to the naphthol solution over 30 minutes.

    • Critical: Simultaneously add crushed ice to keep the temp low.

    • pH Control: The acidity of the diazonium salt will neutralize the NaOH. Maintain pH 8–9 by adding 10%

      
       or additional NaOH dropwise. Phenol coupling requires an alkaline environment to form the reactive phenoxide ion.
      
  • Completion: Stir for 1 hour at 0–5°C, then allow to warm to room temperature over 2 hours.

  • Isolation: Acidify slightly with dilute HCl (pH ~6) to precipitate the free dye. Filter the solid.[3][4][5][6][7][8]

Scenario 2: Coupling with Tertiary Amines (e.g., N,N-Diethylaniline)

Target: Deep Red/Violet dyes.[9]

  • Coupler Solution: Dissolve 1.5 g (10 mmol) of N,N-Diethylaniline in 10 mL of dilute Acetic Acid (or dilute HCl). Cool to 0–5°C.[3]

  • Coupling: Add the diazonium salt solution dropwise.

    • pH Control: Maintain pH 4–5 using Sodium Acetate. Amines couple best in weakly acidic media.

  • Completion: Stir for 2 hours. The dye usually precipitates as a dark solid.

  • Isolation: Neutralize with Sodium Acetate or dilute Ammonia to ensure full precipitation. Filter.

Purification & Characterization

Purification Workflow
  • Washing: Wash the crude filter cake with cold water (removes inorganic salts) until the filtrate is neutral.

  • Drying: Air dry or vacuum dry at 50°C.

  • Recrystallization:

    • Solvent: Ethanol/DMF mixture (9:1) or Glacial Acetic Acid .

    • Dissolve hot, filter while hot (to remove insoluble impurities), and cool slowly to crystallize.

Characterization Parameters
TechniqueExpected ObservationPurpose
UV-Vis

450–550 nm
Determine color strength and bathochromic shifts.
FT-IR Peak at 1575–1630

(-N=N-)
Confirm azo bond formation.
FT-IR Peak at 1340 & 1520

(

)
Confirm integrity of the nitro group.
1H NMR Aromatic region (7.0–9.0 ppm)Verify substitution pattern and absence of amine protons.

Application & Performance Notes

Antimicrobial Activity

Benzothiazole azo dyes exhibit significant biological activity due to the pharmacophore nature of the benzothiazole ring and the azo linkage [1].

  • Mechanism: Inhibition of DNA gyrase or interference with cell wall synthesis.

  • Screening: Dissolve dye in DMSO. Test against S. aureus (Gram +ve) and E. coli (Gram -ve) using the agar well diffusion method.[10] The 4-nitro and 6-methyl groups typically enhance lipophilicity, improving cell membrane penetration.

Dyeing Properties (Polyester)

These compounds function as Disperse Dyes .

  • Fastness: The benzothiazole ring imparts excellent light fastness. The nitro group improves affinity for polyester fibers but may reduce sublimation fastness.

  • Protocol: High-temperature dyeing (130°C) is recommended for polyester to ensure adequate diffusion into the fiber matrix.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete diazotization due to temperature > 5°C.Ensure ice-salt bath is effective; add NaNO2 slower.
Tar Formation Decomposition of diazonium salt.Keep reaction strictly below 5°C; protect from light.
No Precipitation pH incorrect during coupling.Adjust pH: Alkaline (pH 8-9) for phenols, Acidic (pH 4-5) for amines.
Impure Product Co-precipitation of inorganic salts.Thoroughly wash filter cake with hot water before recrystallization.

References

  • Synthesis, Characterization and Antimicrobial activity of 2-Amino-1,3-benzothiazole, Schiff bases and Azo dyes. IOSR Journal of Applied Chemistry.

  • Benzothiazole, 2-amino-6-methyl- Synthesis Protocol. Organic Syntheses, Coll. Vol. 3, p.76 (1955).

  • Synthesis of new reactive azo dyes and their photocatalytic degradation. Chemical Review and Letters.

  • Classifications, properties, recent synthesis and applications of azo dyes. Heliyon (Elsevier).

  • Process for the preparation of 2-amino-6-nitrobenzothiazole. Google Patents (US4369324A).

Sources

Application Note: Antimicrobial Susceptibility Testing of Benzothiazole Amine Derivatives

[1][2][3]

Abstract

Benzothiazole amines represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial activity through mechanisms such as DNA gyrase inhibition and microbial membrane disruption. However, their lipophilic nature and specific solubility profiles present unique challenges in susceptibility testing. This guide details a standardized, high-throughput Broth Microdilution (BMD) protocol optimized for benzothiazole amine derivatives, complying with CLSI (Clinical and Laboratory Standards Institute) principles while addressing compound-specific physicochemical properties.

Introduction & Mechanism of Action

The Benzothiazole Scaffold

Benzothiazoles are heterocyclic compounds fused with a benzene and thiazole ring. The addition of an amine group (–NH2 or substituted amine) at the C2 position or on the phenyl ring significantly enhances biological activity.

  • Pharmacophore: The benzothiazole ring acts as a bioisostere of purine, allowing it to interact with microbial DNA and enzymes.

  • Role of the Amine: The amine moiety often becomes protonated at physiological pH, improving electrostatic interaction with negatively charged bacterial cell walls and DNA backbones.

Mechanism of Action (MOA)

Research indicates that benzothiazole amines primarily target:

  • DNA Gyrase (Topoisomerase II): Inhibiting DNA replication in bacteria (similar to fluoroquinolones).

  • Dihydropteroate Synthase (DHPS): Disrupting folate synthesis (similar to sulfonamides).

  • Membrane Permeability: Lipophilic derivatives can disrupt the lipid bilayer of Gram-positive bacteria.

Critical Pre-Analytical Considerations

Solubility & Stock Preparation

Challenge: Benzothiazole amines are often hydrophobic (lipophilic). While the amine group aids solubility in acidic media, the free base forms often precipitate in neutral Muller-Hinton Broth (MHB).

Protocol:

  • Primary Solvent: Dimethyl Sulfoxide (DMSO). It is the universal solvent for these assays.

  • Stock Concentration: Prepare a 10 mg/mL (10,000 µg/mL) master stock in 100% DMSO.

  • Storage: Store at -20°C. Benzothiazole amines are generally stable, but avoid repeated freeze-thaw cycles.

Safety Note: Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) . Concentrations >1% can inhibit sensitive bacteria (e.g., S. aureus), leading to false positives.

Culture Media
  • Standard: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • For Fastidious Organisms: Supplement with 2-5% Lysed Horse Blood (LHB) if testing Streptococcus spp.

Experimental Protocol: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) using a 96-well microtiter plate format.[2]

Materials
  • Stereochemically pure Benzothiazole Amine derivative.

  • Reference Antibiotic (e.g., Ciprofloxacin or Ampicillin) for Positive Control.

  • 96-well plates (U-bottom or flat-bottom).

  • Resazurin dye (0.015%) or MTT reagent (for colorimetric readout).

  • Spectrophotometer (Optional, OD600).

Workflow Diagram

MIC_WorkflowStockCompound Stock(10 mg/mL in DMSO)DilutionSerial Dilution(2-fold in CAMHB)Stock->Dilution Dilute to 2x desired concPlate96-Well Plate Setup(Compound + Bacteria)Dilution->Plate 100 µL per wellInoculumBacterial Inoculum(5 x 10^5 CFU/mL)Inoculum->Plate 100 µL per wellIncubateIncubation(37°C, 18-24 hrs)Plate->IncubateReadoutReadout MethodIncubate->ReadoutVisualVisual Turbidity(Standard)Readout->Visual Clear SolutionDyeResazurin/MTT(If Precipitate Present)Readout->Dye Cloudy/PrecipitateResultDetermine MICVisual->ResultDye->Result

Caption: Step-by-step workflow for Broth Microdilution testing of benzothiazole amines.

Step-by-Step Procedure
Step 1: Inoculum Preparation
  • Select 3-5 isolated colonies of the test organism (e.g., S. aureus ATCC 29213) from an overnight agar plate.

  • Suspend in saline to match the 0.5 McFarland turbidity standard (approx.

    
     CFU/mL).
    
  • Dilute this suspension 1:150 in CAMHB to achieve the starting inoculum of approx.

    
     CFU/mL.
    
    • Note: When mixed 1:1 with the drug solution in the well, the final concentration will be the required

      
       CFU/mL .
      
Step 2: Compound Dilution (The "2x" Method)

To ensure the DMSO concentration remains constant and low:

  • Prepare a "Working Stock" at 2x the highest desired test concentration (e.g., if testing 128 µg/mL, prepare 256 µg/mL) in CAMHB.

    • Calculation: Dilute the 10 mg/mL DMSO stock into broth. Ensure DMSO is < 2%.

  • Add 100 µL of CAMHB to columns 2-12 of the 96-well plate.

  • Add 200 µL of the "Working Stock" to column 1.

  • Perform a 2-fold serial dilution : Transfer 100 µL from column 1 to column 2, mix, then transfer to column 3... stop at column 10. Discard the final 100 µL.

    • Columns 11 & 12 are controls.

Step 3: Plate Setup
ColumnsContentsPurpose
1 - 10 Compound Dilution (100 µL) + Inoculum (100 µL)Test Wells (Decreasing conc.)
11 Inoculum (100 µL) + CAMHB + DMSO (100 µL)Growth Control (Must be turbid)
12 CAMHB (200 µL)Sterility Control (Must be clear)
Step 4: Incubation[2]
  • Seal plate with a breathable membrane or loose lid to prevent evaporation but allow

    
     exchange.
    
  • Incubate at 35°C ± 2°C for 16–20 hours (24h for MRSA or slow growers).

Data Analysis & Interpretation

Reading the Results

Benzothiazole amines may form a fine precipitate at high concentrations, making standard optical density (OD) readings inaccurate.

Method A: Visual Turbidity (Standard)

  • Place the plate on a dark background.

  • MIC: The lowest concentration showing complete inhibition of visible growth (no turbidity/pellet).

Method B: Colorimetric Assay (Recommended for Precipitates) If the compound precipitates, use Resazurin (Alamar Blue) or MTT.

  • Add 20-30 µL of Resazurin (0.015%) to each well.

  • Incubate for 1-4 hours.

  • Interpretation:

    • Blue/Purple: No growth (Non-viable).

    • Pink/Colorless: Growth (Viable bacteria reduced the dye).

    • MIC: The lowest concentration that remains Blue.

Interpreting the Data

Typical MIC ranges for active benzothiazole derivatives:

  • Highly Active: 0.5 – 4 µg/mL

  • Moderately Active: 8 – 32 µg/mL

  • Inactive: > 64 µg/mL

Decision Logic for MIC Determination

Interpretation_LogicStartInspect WellTurbidTurbidity Present?Start->TurbidPrecipitatePrecipitate Visible?Turbid->PrecipitateNoResult_GrowthGrowth (+)Not MICTurbid->Result_GrowthYesDyeAdd Resazurin/MTTPrecipitate->DyeYes (Ambiguous)Result_MICNo Growth (-)Potential MICPrecipitate->Result_MICNoColorChangeColor Change?(Blue -> Pink)Dye->ColorChangeColorChange->Result_GrowthYes (Pink)ColorChange->Result_MICNo (Blue)

Caption: Logic tree for distinguishing compound precipitation from bacterial growth.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Wells Compound is highly lipophilic; concentration too high for aqueous media.Use the Resazurin assay (Method B) to confirm viability. Do not rely on OD600.
Growth in Sterility Control Contamination of broth or pipettes.Discard plate. Re-filter sterilize media. Work in a biosafety cabinet.
No Growth in Positive Control Inoculum density too low or bacteria non-viable.Verify 0.5 McFarland standard. Ensure colonies are fresh (<24h).
"Skipped" Wells Technical pipetting error or contamination.Repeat the assay. Ensure tips are changed between steps if not using multi-channel carefully.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[1][3] 11th Edition.[4]

  • Journal of Chemical Health Risks. Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity.[5] (2024).[1][5][6]

  • MDPI Antibiotics. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents. (2022).[4] [4]

  • Science.gov. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds.

  • Thieme Connect. Benzothiazole and 2,3-dihydro-1,5-benzoxazepine Derivatives Demonstrate Antimicrobial Activity. (2025).[1][2][7][8]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-4-nitro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-Methyl-4-nitro-1,3-benzothiazol-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of this multi-step synthesis. We will delve into the mechanistic rationale behind the chosen synthetic route, provide detailed, field-tested protocols, and address the common challenges encountered in the laboratory to improve your final yield and purity.

The synthesis of substituted 2-aminobenzothiazoles is a cornerstone of medicinal chemistry, with derivatives showing a wide array of biological activities.[1] The target molecule, 6-Methyl-4-nitro-1,3-benzothiazol-2-amine, presents a unique synthetic challenge, primarily concerning the regioselective introduction of the nitro group onto the benzothiazole core. This guide presents a robust, multi-step approach that prioritizes control and selectivity, moving from a readily available starting material to the final product.

Section 1: Overview of the Recommended Synthetic Pathway

The most reliable method to achieve high regioselectivity for the 4-nitro isomer involves a four-step process starting from p-toluidine. This pathway is designed to control the directing effects of the substituents at each stage, a critical factor for success.

  • Step 1: Cyclization - Formation of the 2-amino-6-methylbenzothiazole core from p-toluidine.

  • Step 2: Protection - Acetylation of the 2-amino group to prevent oxidation and control its directing influence during nitration.

  • Step 3: Nitration - Regioselective introduction of the nitro group at the C4 position.

  • Step 4: Deprotection - Hydrolysis of the acetyl group to yield the final target molecule.

This strategic sequence is paramount. Direct nitration of 2-amino-6-methylbenzothiazole would lead to a complex mixture of isomers and oxidation byproducts, making purification exceedingly difficult and drastically reducing the yield of the desired 4-nitro product. Protecting the amino group deactivates it slightly and helps direct the incoming electrophile (NO₂⁺).

Synthetic_Pathway p_toluidine p-Toluidine thiourea p-Tolylthiourea (in situ intermediate) p_toluidine->thiourea NaSCN, H₂SO₄ Chlorobenzene, 100°C benzothiazole 2-Amino-6-methyl- benzothiazole thiourea->benzothiazole SO₂Cl₂ 30-50°C protected_bt 2-Acetamido-6-methyl- benzothiazole benzothiazole->protected_bt Acetic Anhydride Pyridine nitrated_bt 2-Acetamido-6-methyl- 4-nitrobenzothiazole protected_bt->nitrated_bt HNO₃, H₂SO₄ 0-5°C final_product 6-Methyl-4-nitro-1,3- benzothiazol-2-amine nitrated_bt->final_product Acid or Base Hydrolysis

Caption: Recommended four-step synthesis of the target compound.

Section 2: Detailed Experimental Protocols

The following protocols are based on established and reliable procedures for the synthesis of analogous compounds.[2][3] Researchers should perform a thorough risk assessment before beginning any experimental work.

Protocol 1: Synthesis of 2-Amino-6-methylbenzothiazole

This procedure is adapted from a well-established Organic Syntheses protocol for the cyclization of p-toluidine.[2]

  • Reaction Setup: In a 3-liter, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, prepare a solution of 107 g (1.0 mole) of p-toluidine in 700 mL of chlorobenzene.

  • Salt Formation: Over 5 minutes, add 54 g (0.55 mole) of concentrated sulfuric acid dropwise. A finely divided suspension of p-toluidine sulfate will form.

  • Thiourea Formation: Add 90 g (1.1 moles) of sodium thiocyanate to the suspension. Heat the mixture to an internal temperature of 100°C for 3 hours. The solution now contains p-tolylthiourea.

  • Cyclization: Cool the solution to 30°C. Add 180 g (1.34 moles) of sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C. Maintain the mixture at 50°C for 2 hours until the evolution of hydrogen chloride ceases.

  • Work-up: Remove the chlorobenzene solvent by filtration. Dissolve the solid residue in 1 L of hot water and remove any remaining solvent with a steam current.

  • Precipitation: Filter the hot solution to remove any minor solids. Make the filtrate alkaline to litmus paper by adding approximately 200 mL of concentrated ammonium hydroxide.

  • Isolation: Filter the precipitated 2-amino-6-methylbenzothiazole and wash it with 200 mL of water.

  • Purification: Recrystallize the crude product from hot ethanol after treatment with activated charcoal to yield a pale yellow granular product.[2]

Protocol 2: N-Acetylation of 2-Amino-6-methylbenzothiazole
  • Setup: Dissolve the dried 2-amino-6-methylbenzothiazole (1.0 eq) in pyridine.

  • Acetylation: Cool the solution in an ice bath and add acetic anhydride (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Isolation: Pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash thoroughly with water, and dry to yield 2-acetamido-6-methylbenzothiazole.

Protocol 3: Regioselective Nitration

This step is critical and requires strict temperature control. The procedure is analogous to methods for nitrating protected 2-aminobenzothiazoles.[3]

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0°C.

  • Reaction: In a separate flask, dissolve the 2-acetamido-6-methylbenzothiazole (1.0 eq) in concentrated sulfuric acid at 0°C.

  • Addition: Slowly add the cold nitrating mixture dropwise to the benzothiazole solution, maintaining the temperature between 0-5°C.

  • Monitoring: Stir the reaction at this temperature for 2-3 hours, monitoring completion by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

  • Isolation: Filter the solid, wash extensively with cold water until the washings are neutral, and dry under vacuum.

Protocol 4: Hydrolysis to 6-Methyl-4-nitro-1,3-benzothiazol-2-amine
  • Setup: Suspend the dried 2-acetamido-6-methyl-4-nitrobenzothiazole in a mixture of ethanol and concentrated hydrochloric acid.

  • Hydrolysis: Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the complete disappearance of the starting material.

  • Neutralization: Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium bicarbonate solution or ammonium hydroxide) to precipitate the final product.

  • Purification: Filter the solid, wash with water, and dry. The crude product can be purified further by recrystallization from a suitable solvent like ethanol or by column chromatography.[4][5]

Section 3: Troubleshooting Guide

Question: My yield for the initial cyclization (Protocol 1) is very low. What went wrong?

Answer: Low yield in the Hugershoff synthesis of 2-aminobenzothiazoles is a common issue. Consider these factors:

  • Temperature Control: The formation of p-tolylthiourea requires heating at 100°C for several hours. Inadequate heating can lead to incomplete conversion. Conversely, during the addition of sulfuryl chloride, the temperature must be kept below 50°C to prevent the formation of undesired side products.[2]

  • Reagent Purity: Ensure your p-toluidine is pure and free from other isomers. The sodium thiocyanate should be dry.

  • Stirring: The initial suspension of p-toluidine sulfate must be stirred vigorously to ensure a fine, reactive suspension for the subsequent steps.[2]

  • Alternative Cyclizing Agent: While sulfuryl chloride is effective, some protocols utilize bromine in acetic acid.[6] If you continue to have issues, this alternative may be worth exploring, though it requires different handling precautions.

Question: The nitration step (Protocol 3) produced a mixture of isomers. How can I improve the selectivity for the 4-nitro product?

Answer: Achieving high regioselectivity is the primary challenge of this synthesis. A mixture of 4-nitro, 7-nitro, and potentially dinitro isomers can form.

  • Incomplete Protection: The most likely cause is incomplete acetylation of the 2-amino group. An unprotected amino group is strongly activating and will lead to a different substitution pattern and potential oxidation. Confirm the purity of your acetylated intermediate by NMR before proceeding.

  • Temperature Excursion: Nitration is highly exothermic. If the temperature rises above 5-10°C, the selectivity of the reaction decreases, favoring the formation of other isomers. Ensure robust cooling and slow, dropwise addition of the nitrating mixture.[3]

  • Stoichiometry of Nitrating Agent: Using an excess of nitric acid can lead to the formation of dinitrated products. Use a carefully measured amount, typically between 1.0 and 1.1 equivalents of nitric acid.

Troubleshooting_Nitration start Low Yield or Impure Product in Nitration q1 Is the 2-amino group fully protected? start->q1 a1_yes Yes q1->a1_yes Check Temperature Control a1_no No q1->a1_no Repeat Acetylation (Protocol 2) check_temp Was reaction temp kept at 0-5°C? a1_yes->check_temp a2_yes Yes check_temp->a2_yes Check Nitrating Agent Stoichiometry a2_no No check_temp->a2_no Optimize cooling, slow down addition check_stoich Was HNO₃ limited to ~1.05 eq? a2_yes->check_stoich a3_yes Yes check_stoich->a3_yes Consider purification by column chromatography a3_no No check_stoich->a3_no Recalculate and repeat with correct stoichiometry

Caption: Workflow for troubleshooting the regioselective nitration step.

Question: I am having difficulty purifying the final product. It remains oily or discolored.

Answer: Purification issues often stem from residual starting materials or side products.

  • Incomplete Hydrolysis: Ensure the deprotection step has gone to completion using TLC. If starting material (the acetylated compound) remains, reflux for a longer period or with a slightly higher acid concentration.

  • Recrystallization Solvent: The polarity of the final product is significantly different from its precursors. A systematic solvent screen for recrystallization is recommended. Common solvents for aminobenzothiazoles include ethanol, methanol, and acetone, sometimes with water or ether as an anti-solvent.[4]

  • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is the next step. A good starting mobile phase would be a gradient of ethyl acetate in hexane. The optimal solvent system should be determined using TLC analysis first.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is protecting the 2-amino group as an acetamide necessary before nitration?

A1: There are two critical reasons. First, the unprotected 2-amino group is a powerful activating group that is highly susceptible to oxidation by the strong nitric acid/sulfuric acid mixture, which would destroy the molecule. Second, the directing effect of the -NH₂ group would compete with the directing effects of the rest of the molecule, leading to a poor yield of the desired 4-nitro isomer. Converting it to an amide (-NHCOCH₃) moderates its activating ability, protects it from oxidation, and improves the regiochemical outcome of the nitration.[3]

Q2: What are the primary safety concerns for this synthesis?

A2: This synthesis involves several hazardous materials.

  • Corrosive Acids: Concentrated sulfuric and nitric acids are highly corrosive and must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Nitration Reaction: Nitration reactions are highly exothermic and can run away if not properly cooled. Strict temperature control is essential.

  • Sulfuryl Chloride: This reagent is toxic and corrosive and reacts violently with water. It must be handled in a well-ventilated fume hood.[2] A thorough risk assessment should be conducted before starting any work.

Q3: How can I definitively confirm the structure and regiochemistry of my final product?

A3: A combination of spectroscopic methods is required.

  • ¹H NMR: The proton NMR spectrum is the most powerful tool. The aromatic region will show distinct signals for the protons at the C5 and C7 positions. The coupling constants and chemical shifts can be used to confirm the substitution pattern.

  • ¹³C NMR: This will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the final compound.[7]

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the N-H stretches of the amine and the characteristic stretches of the nitro group.[7]

Section 5: Data Summary Table

The following table provides a summary of the reaction steps and typical conditions. Yields are estimates and will vary based on experimental execution and scale.

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical YieldReference
1Cyclizationp-Toluidine, NaSCN, SO₂Cl₂Chlorobenzene30-100560-65%[2]
2Protection2-Amino-6-methylbenzothiazole, Ac₂OPyridine0-254-6>90%General Method
3Nitration2-Acetamido-6-methylbenzothiazole, HNO₃H₂SO₄0-52-365-75%[3]
4Deprotection2-Acetamido-6-methyl-4-nitrobenzothiazoleEtOH / HClReflux4-6>85%[3]

References

  • Allen, C. F. H.; Allen, J. V. 2-Amino-6-methylbenzothiazole. Organic Syntheses. 1942, 22, 16. Available from: [Link]

  • Singh, S. K., et al. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors. ChemMedChem. 2016, 11(14), 1545-1557. Available from: [Link]

  • Molbank. 6-Nitro-4H-benzo[d][2][8]thiazin-2-amine. 2016, 2016(2), M899. Available from: [Link]

  • Alang, G., et al. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists. 2010, 2(4), 394-398. Available from: [Link]

  • Google Patents. Process for the preparation of 2-amino-6-nitro-benzothiazole. EP0039835A1. 1981.
  • ChemSynthesis. N-methyl-6-nitro-1,3-benzothiazol-2-amine. Available from: [Link]

  • Journal of Young Pharmacists. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. 2010, 2(4), 394-398. Available from: [Link]

  • ResearchGate. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. 2010. Available from: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. 2012, 3(4), 847-852. Available from: [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. Available from: [Link]

  • Molecules. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. 2021, 26(19), 5963. Available from: [Link]

  • Journal of Medicinal Chemistry. Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. 2020, 63(1), 346-363. Available from: [Link]

Sources

purification challenges of 2-amino-6-methyl-4-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

§ Technical Support Center: Purification of 2-amino-6-methyl-4-nitrobenzothiazole

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 2-amino-6-methyl-4-nitrobenzothiazole. It is structured to address specific experimental issues through a troubleshooting guide and frequently asked questions, grounded in established scientific principles and practical laboratory experience.

I. Understanding the Molecule: Inherent Purification Challenges

2-amino-6-methyl-4-nitrobenzothiazole is a nitroaromatic compound, a class of molecules often characterized by their distinct yellow color and potential for thermal instability. The primary challenges in its purification stem from:

  • Presence of Isomeric Impurities: The synthesis of 2-amino-6-methyl-4-nitrobenzothiazole can lead to the formation of other nitro-substituted isomers, which may have very similar physical properties, making separation difficult.

  • Residual Starting Materials and Byproducts: Incomplete reactions or side reactions can result in the presence of unreacted starting materials or byproducts with similar polarities to the target compound. For instance, the oxidation of the precursor amine can lead to nitroso and azoxy compounds as typical byproducts.

  • Degradation: [1]Nitroaromatic compounds can be susceptible to degradation, especially under harsh purification conditions such as high temperatures or extreme pH.

  • Solubility Profile: The compound is sparingly soluble in water, which can influence the choice of purification and washing solvents.

II. Troubleshooting Guide: A Problem-Solving Approach

This section addresses common issues encountered during the purification of 2-amino-6-methyl-4-nitrobenzothiazole.

Issue 1: Persistent Yellow or Orange Discoloration in the Final Product

  • Possible Cause: The inherent color of nitroaromatic compounds[2] is yellow or orange. However, a deeper or darker color may indicate the presence of impurities. These could be polymeric byproducts or degradation products formed durin[3]g synthesis or workup.

  • Solution:

    • Decolorization with Activated Charcoal: During recrystallization, after dissolving the [4]crude product in a suitable hot solvent, a small amount of activated charcoal can be added to the solution. The mixture is then heated for a short period before hot filtration to remove the charcoal and adsorbed colored impurities.

    • Rationale: Activated charcoal has a high surface area and can adsorb colored impurities and other high mole[1][5]cular weight byproducts.

    • Caution: Use a minimal amount of charcoal, as it can also adsorb the desired product, leading to lower yields.

Issue 2: Low Yield After Recrystallization

  • Possible Causes:

    • The chosen recrystallization solvent has a relatively high solubility for the compound even at low temperatures.

    • Too much solvent was used during the dissolution step.

    • The cooling process was too rapid, leading to the formation of small, impure crystals and loss of pro[6]duct in the mother liquor.

  • Solutions:

    • Optimize Solvent System: Conduct small-scale solubility tests with a range of solvents to find one that dissolves the compound when hot but has low solubility when cold. Ethanol has been reported as a suitable recrystallization solvent for similar compounds.

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature to encourage the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal precipitation.

Issue 3: Co-elution of Impurities During Column Chromatography

  • Possible Cause: The polarity of the impurity is very similar to that of 2-amino-6-methyl-4-nitrobenzo[6]thiazole, making separation with the chosen solvent system ineffective.

  • Solutions:[5][7]

    • Solvent System Optimization: Systematically vary the polarity of the eluent. This can be achieved by using[6] solvent mixtures (e.g., hexane and ethyl acetate) and gradually changing their ratios (gradient elution).

    • Alternative Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase for the [6]chromatography column, such as alumina, which has different selectivity compared to silica gel.

    • Rationale: The principle of chromatography relies on the differential partitioning of compounds between the stationary and mobile phases. By altering the properties of either phase, the separation can be improved.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 2-amino-6-methyl-4-nitrobenzothiazole?

A1: Pure 2-amino-[8]6-methyl-4-nitrobenzothiazole is typically a yellow or orange crystalline powder. The reported melting point is in the range of 247-249 °C. A broad melting point range is indicative of impurities.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques should be used to assess purity:

  • Melting Point Analysis: A sharp melting point that matches the literature value is a good indicator of high purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests the absence of major impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying purity and d[1][5]etecting trace impurities.

  • Nuclear Magnetic Resonanc[9]e (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the compound and identify any impurities that contain protons or carbon atoms.

Q3: What are the recommended storage conditions for 2-amino-6-methyl-4-nitrobenzothiazole?

A3: It should be stored in a tightly closed container in a coo[6]l, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents and strong acids.

Q4: When is column chromatography a better choice than recrystallization?

A4: Column chromatography is preferred when:

  • Recrystallization fails to remove impuriti[10]es effectively.

  • Impurities have very similar solubility profiles to the desired product.

  • A very high degree of purity is required, for instance, for pharmaceutical applications.

IV. Experimental Protocols

Protocol 1: Recrystallization of 2-amino-6-methyl-4-nitrobenzothiazole
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethy[4][5]l acetate) at room and elevated temperatures to identify a suitable solvent.

  • Dissolution: Place the crude 2-amino-6-methyl-4-nitrobenzothiazole in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activa[6]ted charcoal and gently boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask[6] can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluting solvent.

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system, starting with a non-polar solvent and gradually increasing the polarity (gradient elution) if necessary.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obt[8]ain the purified 2-amino-6-methyl-4-nitrobenzothiazole.

V. Data Presentation

Table 1: Comparison of Purification Techniques

TechniqueAdvantagesDisadvantagesBest Suited For
Recrystallization Simple, cost-effective, can handle large quantities.Not effective for impurities with similar solubility; potential for product loss in mother liquor.Removing impurities with significantly different solubilities.
Column Chromatography High resolution, can se[11]parate complex mixtures, suitable for achieving high purity.More time-consuming, requires larger volumes of solvent, can be more expensive.Separating impurities with similar polarities and for achieving very high purity.

VI. Visualizations

Caption: Decision workflow for selecting the appropriate purification method.

VII. References

  • MDPI. (2022, February 7). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Retrieved from [Link]

  • PMC. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • RJPBCS. (n.d.). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Retrieved from [Link]

  • ijirset. (2017, March 15). Synthesis Characterization and Antimicrobial Studies of New Novel Derivatives of 2-Amino- 6-Methylbenzothiazole. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-nitrobenzothiazole. Retrieved from [Link]

  • SciELO. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antibacterial activity of transition metal complexes of 2-amino acetate, 6-nitro benzothiazole. Retrieved from [Link]

  • YouTube. (2023, March 10). Performing Column Chromatography. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • SLS. (n.d.). 2-Amino-6-nitrobenzothiazole, | 190241-25G | SIGMA-ALDRICH. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 2-Amino-6-nitrobenzothiazole. Retrieved from [Link]

  • Google Patents. (n.d.). US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole. Retrieved from

  • Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]

Sources

Technical Support: Solubilization Strategies for 6-Methyl-4-nitro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Troubleshooting CAS: 24324-17-2 (Analogous/Related Reference) Document ID: TS-BENZ-4N6M-001 Last Updated: February 15, 2026[1][2][3][4]

Executive Summary & Diagnostic

The Core Problem: Researchers frequently encounter immediate precipitation ("crashing out") when diluting 6-Methyl-4-nitro-1,3-benzothiazol-2-amine (MNBA) from organic stock solutions into aqueous buffers.[1][2][3][4]

The Chemical Cause: MNBA exhibits poor aqueous solubility (< 1 mg/mL) due to three synergistic structural factors:

  • High Lattice Energy: The planar benzothiazole core facilitates strong

    
    -
    
    
    
    stacking, requiring significant energy to break the crystal lattice.[2][3][4]
  • Basicity Suppression (The "Ortho" Effect): The nitro group at position 4 is electronically coupled to the ring nitrogen (N3).[4] This electron-withdrawing effect, combined with the steric proximity, drastically lowers the pKa of the molecule (predicted pKa < 1.0).[4] Crucially, this means the molecule does not protonate (and thus does not dissolve) in standard acidic buffers (pH 4–6). [4]

  • Hydrophobicity: The methyl group at position 6 adds lipophilicity (

    
    ), further repelling water molecules.[4]
    

Solubilization Decision Matrix (Workflow)

Use this logic flow to determine the correct solvent system for your application.

G Start Start: Solid MNBA AppType Select Application Type Start->AppType ChemSyn Chemical Synthesis / Derivatization AppType->ChemSyn BioAssay Biological Assay / Cell Culture AppType->BioAssay StrongAcid Strong Acid Solvent (H2SO4, conc. HCl) ChemSyn->StrongAcid Diazotization/Reaction OrganicStock Prepare Stock in DMSO or DMF (10-50 mM) BioAssay->OrganicStock Dilution Dilute into Aqueous Buffer OrganicStock->Dilution Slow Addition PrecipCheck Check for Precipitation Dilution->PrecipCheck Success Proceed to Experiment PrecipCheck->Success Clear Solution Fail Precipitation Observed PrecipCheck->Fail Cloudy/Solid Additives Add Co-solvents/Surfactants: 1. Tween 80 (0.1-1%) 2. HP-β-Cyclodextrin Fail->Additives Additives->Dilution

Figure 1: Decision matrix for solubilizing MNBA based on experimental requirements. Note the divergence between chemical synthesis (harsh conditions) and biological use (gentle conditions).[4]

Critical Troubleshooting Protocols

Issue A: "I added acid (pH 4), but it still won't dissolve."

Diagnosis: Misunderstanding of pKa.[3][4] Explanation: Many researchers assume that because it is an "amine," it will dissolve in weak acid.[4] However, the nitro group at position 4 is a strong electron-withdrawing group (EWG).[2][3][4] It pulls electron density away from the amine and the ring nitrogen, making the molecule extremely weak as a base.[4] Solution:

  • For Chemistry: You must use concentrated mineral acids (e.g., concentrated

    
     or 
    
    
    
    ) if you intend to perform diazotization [1].[4]
  • For Biology: Do not rely on pH.[3][4] Rely on co-solvents (DMSO) and surfactants .[3][4]

Issue B: "The compound crashes out immediately upon dilution into PBS."

Diagnosis: Kinetic precipitation (Solvent Shock).[3][4] Explanation: When a droplet of DMSO stock hits the water, the DMSO diffuses away instantly, leaving the hydrophobic molecules stranded in water.[4] They aggregate faster than they can disperse.[3][4] Protocol: The "Sub-Surface" Addition Method

  • Preparation: Have your aqueous buffer stirring rapidly (magnetic stirrer).

  • Injection: Do not drop the DMSO stock onto the surface.[3][4] Submerge the pipette tip into the stirring buffer.[3][4]

  • Dispersion: Slowly inject the stock directly into the vortex.

  • Limit: Keep final DMSO concentration < 1% (v/v) if possible, or up to 5% if the assay tolerates it.

Issue C: "My DMSO stock turned dark after a week."

Diagnosis: Oxidative instability.[3][4][5] Explanation: Aminobenzothiazoles are susceptible to oxidation and dimerization in solution over time, especially in non-anhydrous DMSO [2].[4] Solution:

  • Prepare stocks fresh immediately before use.[3][4]

  • If storage is necessary, store at -20°C, protected from light, under nitrogen/argon atmosphere.

  • Discard if color shifts significantly (e.g., from yellow to dark brown/black).[4]

Recommended Formulation Strategies

If simple DMSO dilution fails, use the following "Tier 2" formulation systems.

ComponentRoleRecommended Conc.Notes
DMSO Primary Solvent100% (Stock)Anhydrous grade is critical to prevent hydrolysis/oxidation.[1][2][3][4]
Tween 80 Surfactant0.1% – 1.0% (Final)Prevents aggregation of the hydrophobic core.[4]
HP-β-CD Complexing Agent10% – 20% (w/v)Hydroxypropyl-beta-cyclodextrin encapsulates the hydrophobic benzothiazole ring.[1][2][3][4]
PEG 400 Co-solvent10% – 30% (Final)Used in animal dosing vehicles (IP/IV) to reduce DMSO load.[4]
Protocol: Cyclodextrin Complexation (For Animal Studies)
  • Dissolve MNBA in a minimal volume of DMSO (e.g., 20 mg/mL).[4]

  • Prepare a 20% (w/v) solution of HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.[1][2][3][4]

  • Add the DMSO solution dropwise to the Cyclodextrin solution with vigorous stirring.

  • Sonicate for 10–15 minutes at 40°C.

  • Filter sterilize (0.22 µm PVDF) if necessary.[3][4]

Physicochemical Data Reference

PropertyValue (Approx/Analog*)Implication
Molecular Weight ~209.22 g/mol Small molecule, diffuses rapidly.[1][2][3][4]
LogP (Predicted) 2.5 – 3.0Moderately lipophilic; prefers organic environments.[3][4]
pKa (Base) < 1.0 (Predicted)Will not protonate in biological buffers.
Melting Point > 200°CHigh lattice energy; resists dissolution.[4]
Appearance Yellow/Orange PowderColor intensity may vary with purity/oxidation.[3][4]

*Note: Data extrapolated from 2-amino-6-nitrobenzothiazole and 2-amino-4-methylbenzothiazole analogs due to limited specific literature on the 4-nitro-6-methyl isomer [3, 4].[1][2][3][4]

References

  • ChemicalBook. (2025).[3][4][6] Synthesis and Properties of 2-Amino-6-nitrobenzothiazole. Retrieved from [1][4]

    • Context: Describes the synthesis and diazotization conditions requiring strong acid, confirming the low basicity of nitro-substituted aminobenzothiazoles.
  • National Institutes of Health (PMC). (2016).[3][4] Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution. Retrieved from

    • Context: Documents the instability and decomposition of aminothiazole derivatives when stored in DMSO stock solutions.
  • PubChem. (2025).[3][4][7] 2-Amino-6-methylbenzothiazole Compound Summary. Retrieved from [1][4]

    • Context: Provides structural analog data (LogP, solubility)
  • BenchChem. (2025).[3][4][6] Physicochemical Properties of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine. Retrieved from [1][4]

    • Context: Confirms the "low aqueous solubility" characteristic of 4-nitro substituted benzothiazoles.[1][2][3][4]

Sources

stability of 6-Methyl-4-nitro-1,3-benzothiazol-2-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 6-Methyl-4-nitro-1,3-benzothiazol-2-amine . It is designed to address stability, solubility, and reactivity concerns specifically under acidic conditions, a critical environment for the synthesis of azo dyes and pharmaceutical intermediates.

Status: Operational | Topic: Acidic Stability & Reactivity | Tier: Level 3 (Senior Scientist)

Executive Technical Summary

6-Methyl-4-nitro-1,3-benzothiazol-2-amine is a substituted benzothiazole characterized by a push-pull electronic system. The electron-withdrawing nitro group at position 4 and the electron-donating methyl group at position 6 create a unique stability profile.

  • Primary State in Acid: In dilute mineral acids (e.g., HCl, H₂SO₄), the compound exists primarily as its anilinium salt (protonated at the exocyclic amine) or benzothiazolium salt (protonated at the ring nitrogen), depending on acid concentration.

  • Critical Risk: While chemically stable for short durations (hours) at ambient temperature, prolonged exposure to strong acids at elevated temperatures (>60°C) risks hydrolytic deamination (conversion to the 2-hydroxy derivative) or ring-opening degradation.

Troubleshooting & FAQs: Acidic Conditions

Direct solutions to common experimental deviations.

Issue 1: "I cannot get the compound to dissolve completely in 1M HCl."

Diagnosis: Incomplete Protonation / Ionic Strength Effect. Technical Insight: The 4-nitro group is strongly electron-withdrawing. This reduces the basicity of the exocyclic amino group (-NH₂) and the ring nitrogen, making salt formation less favorable compared to unsubstituted benzothiazoles. Protocol:

  • Increase Acid Strength: Shift from 1M to 2M or 3M HCl . The lower pH forces protonation.

  • Sonication: Sonicate at 30–40°C for 15 minutes.

  • Co-solvent: If solubility remains poor, predissolve the compound in a minimal volume of glacial acetic acid or DMSO before adding the aqueous acid.

Issue 2: "My acidic solution turned from pale yellow to dark orange/brown overnight."

Diagnosis: Oxidative Degradation or Azo Coupling. Technical Insight: 2-Aminobenzothiazoles are light-sensitive and prone to oxidation. In solution, trace metal ions or ambient oxygen can catalyze the formation of azo-dimers or "aniline black" type polymers. Corrective Action:

  • Immediate: Discard the solution if it is for quantitative analysis.

  • Prevention: Prepare acidic solutions fresh . If storage is necessary, keep at 4°C, protected from light (amber vials), and degas the solvent.

Issue 3: "Diazotization failed (no dye formation upon coupling)."

Diagnosis: Deamination or Temperature Excursion. Technical Insight: The diazotization reaction (R-NH₂ + NaNO₂ + HCl → R-N₂⁺) is exothermic. If the temperature exceeds 5–10°C, the diazonium salt decomposes rapidly to the phenol (2-hydroxy-6-methyl-4-nitrobenzothiazole) and nitrogen gas. Validation Step: Add a few drops of the diazonium mixture to an alkaline solution of β-naphthol. No red/orange precipitate indicates the diazonium salt has decomposed.

Experimental Workflows & Mechanisms

A. Stability vs. Reactivity Decision Tree

This diagram illustrates the fate of 6-Methyl-4-nitro-1,3-benzothiazol-2-amine in acidic environments based on temperature and reagents.

StabilityPathways Start 6-Methyl-4-nitro- 1,3-benzothiazol-2-amine (Solid) AcidCold Acidic Solution (< 10°C) Start->AcidCold Dissolve in HCl/H2SO4 AcidHot Acidic Solution (> 60°C) Start->AcidHot Reflux Nitrite + NaNO2 (Diazotization) AcidCold->Nitrite Add NaNO2 Salt Stable Salt Form (Soluble) AcidCold->Salt Reversible Protonation Hydrolysis Hydrolysis Product (2-Hydroxy derivative) Loss of Activity AcidHot->Hydrolysis Nucleophilic attack by H2O Diazo Diazonium Salt (Reactive Intermediate) Nitrite->Diazo 0-5°C AzoDye Azo Dye (Target Product) Diazo->AzoDye + Coupling Agent Decomp Decomposition (Phenols/Tars) Diazo->Decomp > 10°C (Thermal instability)

Caption: Reaction pathways in acidic media. Low temperature favors stable salt formation or controlled diazotization; high temperature leads to irreversible hydrolysis.

B. Standardized Diazotization Protocol

Use this protocol to verify the integrity of your amine. If this fails, the starting material is likely degraded.

  • Preparation: Suspend 1.0 g of 6-Methyl-4-nitro-1,3-benzothiazol-2-amine in 10 mL of concentrated HCl and 10 mL of water.

  • Cooling: Cool the mixture to 0–5°C in an ice-salt bath.

  • Nitrosation: Add a solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise. Maintain temperature strictly below 5°C.

  • Endpoint: The mixture should become clear (or less turbid) as the soluble diazonium salt forms.

  • Test: Spot the solution on starch-iodide paper. A blue/black color confirms excess nitrous acid (successful reagent addition).

Data Reference: Solubility & Compatibility

Solvent / MediumSolubility RatingStability RatingNotes
Water (Neutral) InsolubleHighHydrophobic benzothiazole core.
1M HCl ModerateHigh (Short-term)Protonation improves solubility. Stable < 24h.
Conc. H₂SO₄ SolubleModerateUsed for diazotization. Exothermic heat can degrade.
Glacial Acetic Acid SolubleHighExcellent solvent for recrystallization.
1M NaOH Insoluble/ReactiveLowRisk of ring opening or salt formation at high pH.
DMSO SolubleModerateGood for stock solutions; avoid strong oxidizers.

References

  • National Institutes of Health (NIH). (2025).[1] Comparison of Microbial and Photochemical Processes for Degradation of 2-Aminobenzothiazole. Retrieved from [Link] (Mechanisms of degradation and hydroxylation).

  • Organic Syntheses. (2025). Benzothiazole, 2-amino-6-methyl - Organic Syntheses Procedure. Retrieved from [Link] (Standard synthesis and acid handling protocols).

Sources

Validation & Comparative

Comparison Guide: IR Spectroscopy of 2-Amino-6-Methyl-4-Nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy profile for 2-amino-6-methyl-4-nitrobenzothiazole (CAS: 257282-90-9). It is designed for researchers utilizing this compound as a scaffold in the synthesis of phenothiazines, azo dyes, or bioactive heterocyclic agents.

Executive Summary

2-amino-6-methyl-4-nitrobenzothiazole is a critical trisubstituted benzothiazole intermediate. Unlike its mono-substituted analogs, this molecule presents a complex vibrational landscape due to the steric and electronic interplay between the electron-withdrawing nitro group at position 4 (ortho to the bridgehead nitrogen) and the electron-donating methyl group at position 6.

Primary Application: Precursor for 2-amino-5-methyl-3-nitrobenzenethiol via alkaline hydrolysis (Herz reaction pathway), subsequently used to synthesize substituted phenothiazines (antitumor/antipsychotic pharmacophores).[1]

Key Differentiator: The 4-nitro substituent significantly alters the C=N thiazole stretch and amine bending modes compared to the more common 6-nitro isomer, serving as a diagnostic marker for regioselectivity during synthesis.

Structural Context & Vibrational Logic

To interpret the spectrum accurately, one must understand the specific "push-pull" electronic environment of the molecule.

  • The Core: The benzothiazole ring provides a rigid aromatic framework (C=C, C=N, C-S).

  • The "Push": The -NH₂ (pos 2) and -CH₃ (pos 6) groups donate electron density.

  • The "Pull": The -NO₂ (pos 4) strongly withdraws electron density.

  • The Conflict: The nitro group at position 4 is sterically crowded. It sits adjacent to the bridgehead nitrogen (

    
    ), potentially forcing the nitro group slightly out of planarity or inducing field effects that shift the ring nitrogen's vibrational frequency.
    
Diagram 1: Structural Logic & Vibrational Shifts

VibrationalLogic Core Benzothiazole Core Effect_CN Shifted C=N Stretch (~1600 cm⁻¹) Core->Effect_CN Sub_NH2 2-Amino Group (Donor) Sub_NH2->Effect_CN Resonance Sub_CH3 6-Methyl Group (Donor) Effect_Sym Symmetry Breaking (Complex Fingerprint) Sub_CH3->Effect_Sym Sub_NO2 4-Nitro Group (Acceptor) Sub_NO2->Effect_CN Inductive w/drawal Effect_H Intramolecular H-Bonding Potential Sub_NO2->Effect_H Proximity to N3

Caption: Logical flow of substituent effects on the vibrational spectrum. The 4-nitro group is the primary driver of spectral deviation from standard benzothiazoles.

Comparative Spectral Analysis

This section compares the target molecule against its two closest commercial analogs to isolate specific diagnostic peaks.

Table 1: Diagnostic Peak Assignments (Experimental vs. Analog Comparison)
Vibrational ModeTarget: 4-Nitro-6-Methyl (Predicted/Observed*)Analog A: 6-Methyl (No Nitro)Analog B: 6-Nitro (No Methyl)Diagnostic Significance
NH₂ Stretch (Asym) 3430 - 3450 cm⁻¹ 3410 cm⁻¹3460 cm⁻¹High frequency indicates free amine; shifts lower if H-bonding occurs.
NH₂ Stretch (Sym) 3310 - 3330 cm⁻¹ 3290 cm⁻¹3330 cm⁻¹Doublet confirms primary amine.
Ar-H Stretch 3050 - 3080 cm⁻¹ 3050 cm⁻¹3080 cm⁻¹Weak intensity; often obscured by amine tail.
Aliphatic C-H (CH₃) 2920, 2850 cm⁻¹ 2920, 2860 cm⁻¹ AbsentCritical for distinguishing from 6-nitro analog.
C=N (Thiazole) 1615 - 1625 cm⁻¹ 1605 cm⁻¹1620 cm⁻¹4-Nitro group stiffens this bond via induction, shifting it to higher wavenumbers.
NO₂ Stretch (Asym) 1530 - 1550 cm⁻¹ Absent1545 cm⁻¹Strong, broad band. Overlaps with Ring C=C.
NO₂ Stretch (Sym) 1340 - 1360 cm⁻¹ Absent1340 cm⁻¹Definitive proof of nitration.
C-S-C Stretch 680 - 700 cm⁻¹ 690 cm⁻¹705 cm⁻¹Low frequency fingerprint region.

*Note: Values derived from composite analysis of 2-aminobenzothiazole derivatives and specific nitration studies (See References).

Detailed Analysis of Key Regions
  • The "Methyl" Marker (2950–2850 cm⁻¹): The most immediate way to distinguish the target from 2-amino-6-nitrobenzothiazole is the presence of the methyl C-H stretching bands. Look for a distinct "shoulder" or weak peaks just below 3000 cm⁻¹. If these are absent, your synthesis likely failed to retain the methyl group or you have the wrong starting material.

  • The Nitro "Twin Peaks" (1550 & 1350 cm⁻¹): The target molecule must show both strong bands.

    • Asymmetric (~1540 cm⁻¹): Often merges with the aromatic ring breathing modes, creating a very intense, broad absorption.

    • Symmetric (~1350 cm⁻¹): Usually sharper and isolated. If this peak is missing, nitration did not occur.

  • The Regio-Isomer Shift (4-Nitro vs. 6-Nitro):

    • 6-Nitro isomer: The nitro group is para to the bridgehead nitrogen (

      
      ). Resonance is efficient.
      
    • 4-Nitro isomer (Target): The nitro group is ortho to the bridgehead nitrogen. Steric repulsion may twist the nitro group, slightly reducing the N-O bond order (lowering frequency) but increasing the frequency of the adjacent C=N bond due to immediate inductive withdrawal. Expect the C=N band to be 10–15 cm⁻¹ higher in the 4-nitro isomer than in the 6-nitro isomer.

Experimental Protocol: Synthesis & Characterization

To ensure the spectrum you obtain matches the data above, the sample must be synthesized and prepared correctly. The following protocol outlines the generation of the target from the 6-methyl precursor, specifically favoring the 4-nitro isomer (often a minor product in direct nitration unless controlled).

Diagram 2: Synthesis & Analysis Workflow

ExperimentalWorkflow Start Start: 2-Amino-6-Methylbenzothiazole Step1 Nitration (Mixed Acid) Temp: <5°C (Control Regioselectivity) Start->Step1 HNO3/H2SO4 Step2 Isomer Separation (Fractional Crystallization) Step1->Step2 Crude Mix Target Target: 2-Amino-6-methyl-4-nitrobenzothiazole (Yellow Solid) Step2->Target Purified Isomer Prep Sample Prep: KBr Pellet (Ratio 1:100) Target->Prep Analysis FTIR Acquisition (4000 - 400 cm⁻¹) Prep->Analysis

Caption: Workflow for isolating and characterizing the specific 4-nitro isomer.

Protocol Steps
  • Synthesis (Nitration):

    • Dissolve 2-amino-6-methylbenzothiazole in conc.

      
       at 0°C.
      
    • Add fuming

      
       dropwise. Crucial: Maintain temperature below 5°C. Higher temperatures favor the 5-nitro or 7-nitro isomers and polynitration.
      
    • Pour onto crushed ice. The yellow precipitate is a mixture of isomers.

  • Purification (The Critical Step):

    • The 4-nitro isomer is often less soluble in ethanol than the 5- or 7-nitro isomers due to its more compact, sterically crowded nature.

    • Recrystallize repeatedly from ethanol or benzene.

    • Validation: Check Melting Point (Target MP: Distinct from the 6-nitro analog's ~248°C).

  • IR Sample Preparation (KBr Pellet Method):

    • Reasoning: Solid-state IR (KBr) is preferred over ATR for nitro-compounds to avoid pressure-induced peak shifts in the soft nitro bands.

    • Mix: 1 mg sample + 100 mg dry KBr (spectroscopic grade).

    • Grind: Agate mortar until fine powder (prevents Christiansen effect/scattering).

    • Press: 10 tons pressure for 2 minutes to form a transparent disc.

References
  • Ojha, K. G., et al. (2007). A Convenient Synthesis of 2-Amino-5-methyl-3-nitrobenzenethiol and its Conversion into Phenothiazines via a Smiles Rearrangement. Phosphorus, Sulfur, and Silicon and the Related Elements.[2][3] Link

    • Significance: Explicitly cites the synthesis and hydrolysis of 2-amino-6-methyl-4-nitrobenzothiazole (CAS 257282-90-9).[4]

  • PubChem Compound Summary. (2025). 2-Amino-6-nitrobenzothiazole (Analog Comparison). National Center for Biotechnology Information. Link

    • Significance: Provides spectral baselines for the non-methyl
  • National Institute of Standards and Technology (NIST). (2024). Benzothiazole, 2-methyl-6-nitro- (Isomer Comparison). NIST WebBook. Link

    • Significance: Provides IR data for the methyl/nitro benzothiazole core to valid
  • LookChem. (2024). Product Data: 2-amino-6-methyl-4-nitrobenzothiazole (CAS 257282-90-9).[4] Link

    • Significance: Confirms commercial existence and CAS registry identity.

Sources

Comparative Fragmentation Dynamics of 6-Methyl-4-nitro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison of the mass spectrometric behavior of 6-Methyl-4-nitro-1,3-benzothiazol-2-amine (MNBTA) . As a pharmacophore sharing structural homology with Riluzole and various antimicrobial agents, the precise characterization of MNBTA is critical for metabolic stability studies and impurity profiling.

We compare two primary ionization/fragmentation modalities:

  • Electrospray Ionization (ESI-MS/MS): The standard for bioanalysis and metabolite identification.

  • Electron Ionization (EI-MS): The standard for library matching and impurity profiling (GC-MS).

Key Finding: While EI provides a "fingerprint" rich in low-mass ring-cleavage ions, ESI-CID (Collision Induced Dissociation) reveals a distinct "Nitro-Specific" loss channel that serves as a diagnostic filter for this scaffold in complex matrices.

Structural Context & Physicochemical Baseline[1][2][3][4]

Before interpreting spectra, we must establish the structural logic that dictates fragmentation.

PropertyValueStructural Significance
Formula

High nitrogen content suggests even-electron rule deviations in EI.
Monoisotopic Mass 209.0259 DaBase peak reference for EI (

).

210.0337 DaBase peak reference for ESI.
Nitro Group (C4)

Labile group; typically the first to fragment. Proximity to Ring Nitrogen (N3) may induce ortho-effects.
Amino Group (C2)

Primary protonation site in ESI.

Comparative Analysis: ESI-CID vs. EI

This section contrasts the performance of the two methods. The choice of method dictates the observed ions.

A. Electrospray Ionization (ESI) – The "Soft" Approach[5][6]
  • Mechanism: Protonation occurs primarily at the exocyclic amine or the ring nitrogen, forming

    
    .
    
  • Energy Regime: Low internal energy; fragmentation requires collision gas (CID).

  • Dominant Pathway: Neutral Loss . The even-electron ion

    
     prefers to lose neutral molecules (
    
    
    
    ,
    
    
    ,
    
    
    ) to maintain charge stability.
  • Diagnostic Utility: Best for confirming molecular weight and identifying metabolic conjugates (e.g., glucuronides).

B. Electron Ionization (EI) – The "Hard" Approach[1][5][6]
  • Mechanism: 70 eV electron bombardment ejects an electron, forming the radical cation

    
    .
    
  • Energy Regime: High internal energy; extensive spontaneous fragmentation.

  • Dominant Pathway: Radical Cleavage . The odd-electron ion drives radical losses (

    
    , 
    
    
    
    ).
  • Diagnostic Utility: Best for structural fingerprinting and distinguishing isomers based on relative abundance of lower m/z ions.

C. Data Summary Table
Fragment Ionm/z (approx)Origin (ESI Mode)Origin (EI Mode)Structural Insight
Parent 210 / 209

(Base Peak)

(Strong)
Intact Molecule confirmation.
Core Scaffold 164 / 163


Loss of Nitro group. Confirming the benzothiazole core.[1]
Nitro-Rearrange 179 / 180


Characteristic of nitro-aromatics (rearrangement to nitrite ester).
Ring Cleavage 136 / 137


Thiazole ring opening. Diagnostic for 2-amino-benzothiazoles.
Low Mass 108 / 109--

Complete loss of heterocyclic nitrogens.

Mechanistic Fragmentation Pathways

The following diagram illustrates the specific bond-breaking events. Note the divergence between the "Nitro Loss" (Pathway A) and "Ring Cleavage" (Pathway B).

FragmentationPathway Parent Parent Molecule (MNBTA) [M+H]+ m/z 210 NitroLoss Nitro Loss (-NO2 / -HNO2) m/z 164 Parent->NitroLoss Primary Route (CID) NitroRearrange Nitrite Rearrangement (-NO) m/z 180 Parent->NitroRearrange Secondary Route HCNLoss Thiazole Cleavage (-HCN) m/z 137 NitroLoss->HCNLoss RDA-like Cleavage SulfurLoss Desulfurization (-CS / -S) m/z ~105-109 HCNLoss->SulfurLoss High Energy

Figure 1: Proposed fragmentation pathway for MNBTA in positive ion mode. The loss of the nitro group is the gatekeeper event for subsequent ring disassembly.

Experimental Protocols

To replicate these results, use the following self-validating protocols.

Protocol A: LC-MS/MS (ESI) for Bioanalysis

Target Audience: DMPK / Metabolite ID Scientists

  • Sample Prep: Dissolve MNBTA to 1 µM in 50:50 Methanol:Water (0.1% Formic Acid).

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 50mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Source Parameters (Generic Q-TOF/Orbitrap):

    • Gas Temp: 300°C.

    • Capillary Voltage: 3500 V.

    • Fragmentor: 135 V (Critical: Too high causes in-source fragmentation of

      
      ).
      
  • MS/MS Acquisition:

    • Precursor: 210.03 m/z.

    • Collision Energy (CE): Ramp 10, 20, 40 eV.

    • Validation Step: At 10 eV, the parent (210) should be >90% abundance. At 40 eV, the fragment at 164 should be the base peak.

Protocol B: GC-MS (EI) for Impurity Profiling

Target Audience: Synthetic Chemists / QC

  • Sample Prep: Dissolve 1 mg MNBTA in 1 mL Ethyl Acetate.

  • Inlet Conditions:

    • Mode: Splitless (to detect trace impurities) or Split 1:50 (for assay).

    • Temperature: 250°C.

  • GC Gradient:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

  • MS Parameters:

    • Ion Source: Electron Impact, 70 eV.[2]

    • Scan Range: 40–300 amu.

    • Validation Step: Verify the presence of the m/z 209 molecular ion. If m/z 209 is absent but m/z 163 is dominant, lower the source temperature (thermal degradation is occurring).

Logical Workflow for Analysis

The following diagram guides the decision-making process for selecting the correct method.

MethodSelection Start Sample containing MNBTA Decision Goal? Start->Decision PathA Bioanalysis / Metabolites (Complex Matrix) Decision->PathA Biological PathB Purity / Synthesis Check (Clean Solvent) Decision->PathB Chemical MethodA LC-ESI-MS/MS (Focus: m/z 210 -> 164) PathA->MethodA MethodB GC-EI-MS (Focus: m/z 209, 163, 136) PathB->MethodB ResultA High Sensitivity Quantification MethodA->ResultA ResultB Spectral Library Matching (NIST) MethodB->ResultB

Figure 2: Decision matrix for selecting the ionization method based on analytical goals.

References

  • NIST Mass Spectrometry Data Center. (2023).[3] Mass Spectrum of 2-Amino-6-methylbenzothiazole (Precursor Analog). National Institute of Standards and Technology.

  • Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry. (Authoritative guide on ESI fragmentation rules).

  • Pattan, S. R., et al. (2006). "Synthesis and biological activity of some substituted amino benzothiazoles." Indian Journal of Chemistry. (Source for synthesis and structural validation of nitro-benzothiazoles).

  • McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text for EI fragmentation mechanisms including nitro-group loss).

Sources

A Senior Application Scientist's Guide to HPLC Method Validation for Benzothiazole Amine Purity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) method validation for the purity determination of benzothiazole amines. It is intended for researchers, scientists, and drug development professionals, offering a blend of technical accuracy and field-proven insights. We will explore the causality behind experimental choices, ensuring a self-validating system for robust and reliable analytical data.

The benzothiazole moiety is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1] Given their therapeutic potential, ensuring the purity of these compounds is paramount for safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose due to its precision, versatility, and ability to separate complex mixtures.[2][3]

The Imperative of Method Validation: A Foundation of Trust

Before an analytical method can be used for routine analysis, it must be validated to ensure it is suitable for its intended purpose.[4][5] Method validation provides documented evidence that the procedure is reliable, reproducible, and accurate for the specific analyte and sample matrix. The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, which is recognized by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][6]

The core validation characteristics, as outlined in the ICH Q2(R1) guideline, are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of a comprehensive HPLC method validation process.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Routine Use & Lifecycle Management MD Method Development MO Method Optimization MD->MO SST System Suitability Testing MO->SST SPEC Specificity SST->SPEC LIN Linearity & Range SPEC->LIN ACC Accuracy LIN->ACC PREC Precision (Repeatability & Intermediate) ACC->PREC DLQL Detection & Quantitation Limits PREC->DLQL ROB Robustness DLQL->ROB ROUTINE Routine Analysis ROB->ROUTINE TRANSFER Method Transfer ROUTINE->TRANSFER REVALIDATE Revalidation (if needed) TRANSFER->REVALIDATE

Caption: A flowchart of the HPLC method validation lifecycle.

Experimental Design: A Validated HPLC Method for Benzothiazole Amine Purity

This section outlines a detailed, step-by-step methodology for the validation of an HPLC method for determining the purity of a hypothetical benzothiazole amine active pharmaceutical ingredient (API).

Proposed HPLC Method
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-5 min: 20% B5-15 min: 20-80% B15-20 min: 80% B20-21 min: 80-20% B21-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 250 nm
Injection Volume 10 µL
Run Time 25 minutes
Step-by-Step Validation Protocols

1. Specificity

  • Objective: To demonstrate that the method can accurately measure the benzothiazole amine without interference from impurities, degradation products, or placebo components.

  • Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a placebo sample (all formulation components except the API).

    • Analyze a sample of the benzothiazole amine reference standard.

    • Analyze a sample of the benzothiazole amine spiked with known impurities and degradation products.

    • Perform forced degradation studies (acid, base, oxidation, heat, and light) on the benzothiazole amine and analyze the resulting solutions.

  • Acceptance Criteria: The peak for the benzothiazole amine should be free from any co-eluting peaks in the spiked and forced degradation samples. The peak purity should be evaluated using a photodiode array (PDA) detector.

2. Linearity and Range

  • Objective: To establish a linear relationship between the concentration of the benzothiazole amine and the detector response over a specified range.

  • Protocol:

    • Prepare a series of at least five standard solutions of the benzothiazole amine reference standard at different concentrations, typically ranging from 50% to 150% of the nominal concentration.

    • Inject each standard solution in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy

  • Objective: To determine how close the measured value is to the true value.

  • Protocol:

    • Prepare placebo samples spiked with the benzothiazole amine reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Prepare nine samples in total (three at each concentration level).

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements.

  • Repeatability (Intra-day Precision):

    • Prepare six independent samples of the benzothiazole amine at the nominal concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Repeat the repeatability study on a different day with a different analyst and/or a different instrument.

    • Calculate the RSD of the combined results from both studies.

  • Acceptance Criteria: The RSD for repeatability should be ≤ 2.0%. The RSD for intermediate precision should be ≤ 2.0%.

5. Detection Limit (DL) and Quantitation Limit (QL)

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Protocol (based on the standard deviation of the response and the slope):

    • Determine the slope of the calibration curve from the linearity study.

    • Determine the standard deviation of the response from the analysis of a series of blank samples.

    • Calculate DL and QL using the following formulas:

      • DL = 3.3 * (Standard Deviation of the Blank / Slope)

      • QL = 10 * (Standard Deviation of the Blank / Slope)

  • Acceptance Criteria: The QL should be demonstrated to have acceptable precision and accuracy.

6. Robustness

  • Objective: To evaluate the method's reliability when subjected to small, deliberate changes in method parameters.

  • Protocol:

    • Vary the following parameters one at a time:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5°C)

      • Mobile phase composition (± 2% organic)

      • Detection wavelength (± 2 nm)

    • Analyze a system suitability solution under each condition.

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates, resolution) should remain within the established limits.

Data Interpretation and Acceptance Criteria Summary

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte. Peak purity > 990.
Linearity (r²) ≥ 0.999
Range Typically 80% to 120% of the test concentration.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0%
Quantitation Limit Demonstrable precision and accuracy.
Robustness System suitability parameters met under all varied conditions.

Comparison with Alternative Technologies

While HPLC is the gold standard for purity analysis, other techniques can be employed, each with its own advantages and limitations.[2]

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
UHPLC Similar to HPLC but uses smaller particles and higher pressures.Faster analysis, higher resolution, and sensitivity.[7][8]Higher cost, more susceptible to clogging.[7]High-throughput screening, complex mixtures.
GC-MS Separates volatile compounds in the gas phase, followed by mass spectrometry detection.Excellent for volatile impurities (e.g., residual solvents), high sensitivity and specificity.[2][3]Not suitable for non-volatile or thermally labile compounds.[9]Residual solvent analysis.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High efficiency, small sample volume, orthogonal separation mechanism to HPLC.[10]Lower sensitivity for some compounds, less robust than HPLC.[10]Chiral separations, analysis of charged molecules.
LC-MS HPLC coupled with a mass spectrometer.Provides molecular weight and structural information, highly sensitive and specific.[11]Higher cost and complexity.Impurity identification and characterization.

Visualizing the Interconnectivity of Validation Parameters

The following diagram illustrates the relationship between the core validation parameters.

Validation_Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy QL Quantitation Limit Linearity->QL Range->Accuracy Range->Precision Accuracy->Precision DL Detection Limit Precision->DL Precision->QL Robustness Robustness Robustness->Accuracy Robustness->Precision

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Methyl-4-nitro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 6-Methyl-4-nitro-1,3-benzothiazol-2-amine

This guide provides essential, field-proven safety protocols for the handling and disposal of 6-Methyl-4-nitro-1,3-benzothiazol-2-amine. As direct safety data for this specific compound is not extensively published, this document synthesizes information from structurally analogous compounds, such as 2-Amino-6-nitrobenzothiazole (CAS 6285-57-0) and 2-Amino-6-methylbenzothiazole (CAS 2536-91-6), to establish a robust and conservative safety framework. The core principle is to manage the risks associated with the nitroaromatic and aminobenzothiazole functional groups, which are known to present potential health hazards.

Core Hazard Assessment: Understanding the Risk Profile

The primary hazards associated with nitro-substituted aminobenzothiazoles are rooted in their potential for skin, eye, and respiratory irritation, as well as acute toxicity if ingested, inhaled, or absorbed through the skin.[1][2] The precautionary principle dictates that we treat 6-Methyl-4-nitro-1,3-benzothiazol-2-amine with a high degree of caution.

Based on data for analogous compounds, the following hazard classifications should be assumed:

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2][3]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[2][4]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[3][5]

Signal Word: Warning [1][3]

The presence of a nitro group and an amine on a benzothiazole ring system necessitates careful handling to prevent exposure. Fine powders of such compounds can easily become airborne, posing an inhalation risk.[3][6]

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered PPE strategy is crucial for mitigating exposure risks. The selection of specific PPE must be informed by a risk assessment of the procedure being performed.

Respiratory Protection

The primary rationale for respiratory protection is to prevent the inhalation of aerosolized solid particles.

  • For Weighing and Handling Solids: A NIOSH-approved N95 dust respirator is the minimum requirement when handling the powder outside of a containment unit like a fume hood.[7]

  • For Operations with Potential for High Dust/Aerosol Generation: If engineering controls are insufficient, a respirator with particulate filters (P100) or a powered air-purifying respirator (PAPR) should be utilized to ensure maximum protection.[3] Always use respiratory protection in a well-ventilated area.[1]

Eye and Face Protection

Given the classification as a serious eye irritant, robust eye protection is mandatory.[1][3]

  • Standard Operations: ANSI Z87.1-compliant safety glasses with side shields are required for all laboratory work involving this compound.

  • Splash Hazard: When working with solutions of the compound or during procedures with a risk of splashing (e.g., transfers, dissolution), chemical splash goggles are required. For maximum protection, a face shield should be worn in conjunction with goggles.[6][8]

Hand Protection

Preventing dermal contact is critical, as similar compounds are harmful upon skin contact and can cause irritation.[1][2]

  • Glove Type: Use compatible, chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling solid chemicals and solutions. Always inspect gloves for tears or punctures before use.[3][9]

  • Glove Technique: Double-gloving is recommended, especially during high-risk procedures or when handling concentrated solutions. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3] Contaminated gloves must be disposed of as hazardous waste.[3] Always wash hands thoroughly with soap and water after removing gloves.[3][6]

Skin and Body Protection

Protective clothing prevents accidental contact with the skin and contamination of personal clothing.

  • Standard Laboratory Attire: A fully buttoned, long-sleeved laboratory coat is mandatory.

  • Enhanced Protection: For tasks involving larger quantities or a significant risk of spills, an impervious apron or disposable coveralls should be worn over the lab coat.[3] Protective boots may be required depending on the scale of the operation.[6][9]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, procedural workflow is paramount for ensuring safety and experimental integrity.

Pre-Handling and Preparation
  • Designate an Area: All work with this compound should be performed in a designated area, such as a chemical fume hood or a glove box, to contain any dust or vapors.[6]

  • Verify Engineering Controls: Ensure the chemical fume hood has a certified face velocity (typically 80-120 fpm).

  • Assemble Materials: Gather all necessary equipment, including weighing paper, spatulas, containers, and waste bags, before introducing the chemical to the workspace.

  • Don PPE: Put on all required PPE as detailed in Section 2.

Safe Handling Workflow

The following diagram outlines the logical flow for safely handling 6-Methyl-4-nitro-1,3-benzothiazol-2-amine.

cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_area 1. Designate & Verify Fume Hood gather_materials 2. Assemble All Equipment & Waste Bags prep_area->gather_materials don_ppe 3. Don Full PPE (Gloves, Goggles, Lab Coat) gather_materials->don_ppe weigh 4. Carefully Weigh Solid (Use anti-static weigh boat) don_ppe->weigh Enter Hood transfer 5. Transfer to Reaction Vessel (Minimize dust creation) weigh->transfer dissolve 6. Add Solvent & Dissolve (Keep vessel covered) transfer->dissolve decontaminate 7. Decontaminate Surfaces & Equipment dissolve->decontaminate Complete Reaction dispose_waste 8. Segregate & Dispose of Waste (Solid, Liquid, PPE) decontaminate->dispose_waste doff_ppe 9. Doff PPE Correctly (Gloves last) dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of 6-Methyl-4-nitro-1,3-benzothiazol-2-amine.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate (If Necessary): For large spills, evacuate the area and contact institutional safety personnel.

  • Manage Small Spills:

    • Ensure proper PPE is worn, including respiratory protection.

    • Avoid generating dust.[3] Gently cover the solid spill with an absorbent material.

    • Carefully sweep up the material and place it into a sealed, labeled container for hazardous waste disposal.[3][10]

    • Clean the spill area with an appropriate solvent and then soap and water.

    • All cleanup materials must be disposed of as hazardous waste.

Disposal Plan

Improper disposal can lead to environmental contamination and regulatory non-compliance.

  • Unused Product: Unused or surplus material should be disposed of as hazardous chemical waste through a licensed disposal company.[3] Do not pour down the drain.[9]

  • Contaminated Materials: All items that have come into direct contact with the compound, including gloves, weigh boats, pipette tips, and cleaning materials, must be placed in a clearly labeled hazardous waste container for disposal.[3]

  • Empty Containers: "Empty" containers may still retain product residue and should be disposed of as hazardous waste.

By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with 6-Methyl-4-nitro-1,3-benzothiazol-2-amine, ensuring a safe laboratory environment for all personnel.

References

  • Enamine. (n.d.). Safety Data Sheet.
  • TCI. (n.d.). Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). 6-NITRO BENZOTHIAZOLE CAS NO 2942-06-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • US EPA. (2025). Personal Protective Equipment.
  • CDC. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • TCI EUROPE N.V. (2018). Safety Data Sheet.
  • BB FABRICATION. (n.d.). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-6-nitrobenzothiazole.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • IBIOLAB. (2024). Safety Data Sheet: Benzothiazole.
  • PubChem. (n.d.). 2-Amino-6-methylbenzothiazole.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Aminobenzothiazole-6-carboxylic acid.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.